molecular formula C4H6O3 B048370 Acetic anhydride-13C4 CAS No. 114510-14-4

Acetic anhydride-13C4

Katalognummer: B048370
CAS-Nummer: 114510-14-4
Molekulargewicht: 106.059 g/mol
InChI-Schlüssel: WFDIJRYMOXRFFG-JCDJMFQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Acetic-1,2-13C2 acid 1,1’-anhydride is a labelled analogue of Acetyl Anhydride.>

Eigenschaften

IUPAC Name

acetyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDIJRYMOXRFFG-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)O[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114510-14-4
Record name Acetic anhydride-13C4
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URL https://echa.europa.eu/information-on-chemicals
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Isotopic Purity of Acetic Anhydride-13C4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis and isotopic purity determination of Acetic anhydride-13C4. This stable isotope-labeled reagent is a cornerstone in modern metabolic research, proteomics, and drug development, where precise molecular tracking is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven methodologies.

The Critical Role of this compound in Scientific Research

Stable isotope labeling offers a powerful and safe alternative to radioactive isotopes for tracing the fate of molecules in complex biological and chemical systems.[1][2] this compound, in which the four carbon atoms are replaced with the heavy isotope of carbon (¹³C), serves as a versatile acetylating agent. Its applications are extensive and include:

  • Metabolic Flux Analysis: By introducing a ¹³C-labeled acetyl group, researchers can track its incorporation into various metabolites, providing quantitative insights into the activity of metabolic pathways.[3] This is crucial for understanding the metabolic reprogramming in diseases such as cancer and diabetes.[3]

  • Quantitative Proteomics: this compound is used to label primary amines on peptides and proteins. The resulting mass shift allows for accurate relative and absolute quantification of proteins in complex mixtures using mass spectrometry.

  • Drug Metabolism and Pharmacokinetics (DMPK): In the development of new pharmaceuticals, this compound can be used to synthesize stable isotope-labeled internal standards (SIL-IS). These standards are essential for the accurate quantification of drug candidates and their metabolites in biological matrices.[3]

The fidelity of these advanced analytical techniques is fundamentally dependent on the isotopic purity of the labeled reagent. Low isotopic enrichment can lead to ambiguous results and compromise the integrity of the study. Therefore, a robust synthetic protocol coupled with rigorous purity assessment is non-negotiable.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is predicated on the formation of an anhydride linkage between two ¹³C-labeled acetyl groups. A reliable and widely employed method involves the reaction of a ¹³C-labeled acetyl halide with a ¹³C-labeled acetate salt.[4][5][6] This approach ensures that all four carbon atoms in the final product are ¹³C.

Reaction Principle

The reaction of Acetyl-1,2-13C2 chloride with Sodium acetate-1,2-13C2 provides a direct and efficient route to this compound. The sodium salt of the labeled acetic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the labeled acetyl chloride. The chloride ion is displaced, and the new carbon-oxygen bond is formed, yielding the desired anhydride and sodium chloride as a byproduct.

Reaction Scheme:

CH₃¹³COONa + CH₃¹³COCl → (CH₃¹³CO)₂O + NaCl

Detailed Experimental Protocol

Materials and Reagents:

  • Sodium acetate-1,2-13C2 (isotopic purity ≥ 99%)

  • Acetyl-1,2-13C2 chloride (isotopic purity ≥ 99%)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Schlenk line or glovebox for maintaining an inert atmosphere

  • Oven-dried glassware

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, suspend Sodium acetate-1,2-13C2 (1.0 equivalent) in anhydrous diethyl ether.[7]

  • Reagent Addition: While stirring the suspension, add Acetyl-1,2-13C2 chloride (1.0 equivalent) dropwise from the dropping funnel. The reaction is mildly exothermic and can be controlled by the rate of addition or by using a cooling water bath.[7]

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for several hours to ensure the reaction goes to completion.[7] The progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

  • Work-up: Filter the reaction mixture to remove the precipitated sodium chloride.[7] Wash the salt cake with a small amount of anhydrous diethyl ether to recover any entrained product.

  • Purification: Combine the filtrate and washings. The solvent can be removed by distillation at reduced pressure.[7] For most applications, if high-purity starting materials were used, the resulting this compound is of sufficient purity. If further purification is required, fractional distillation can be performed. The boiling point of unlabeled acetic anhydride is 138-140 °C.[8][9]

  • Drying and Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Rationale for Experimental Design
  • Anhydrous Conditions: Acetyl chloride and acetic anhydride are both highly susceptible to hydrolysis. The use of anhydrous reagents and solvents, along with protection from atmospheric moisture, is critical to prevent the formation of acetic acid and to ensure a high yield of the anhydride.[7]

  • Inert Atmosphere: While not always strictly necessary if anhydrous conditions are maintained, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) provides an additional layer of protection against moisture.

  • Stoichiometry: A slight excess of the less expensive or more easily removed reagent can be used to drive the reaction to completion. However, a near 1:1 stoichiometry is generally effective.

Isotopic Purity Determination: A Two-Pillar Approach

The verification of isotopic purity is a crucial step to validate the synthesis. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment.[2]

Mass Spectrometry (MS)

Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of four ¹³C atoms results in a mass shift of +4 Da compared to the unlabeled compound.[9]

Methodology (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a small amount of the synthesized this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: The molecular ion peak for unlabeled acetic anhydride is at m/z 102.[10][11] For this compound, the molecular ion peak will be at m/z 106.[9][12] The isotopic purity is determined by the relative abundance of the m/z 106 peak compared to the peaks at lower masses (m/z 102-105). A unified equation can be used to calculate the isotopic purity by correcting for the natural isotopic contributions of the preceding peaks.[13]

Data Summary Table:

Mass-to-Charge (m/z)IdentityExpected Relative Abundance (>99% ¹³C₄)
102Unlabeled [M]⁺< 1%
103Unlabeled [M+1]⁺< 1%
104Unlabeled [M+2]⁺ / ¹³C₂-labeled [M]⁺< 1%
105¹³C₃-labeled [M-H]⁺< 1%
106¹³C₄-labeled [M]⁺> 99%

Table 1. Expected Mass Spectrometry Data for High-Purity this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR directly detects the ¹³C nuclei, providing information about their chemical environment. In ¹³C-labeled compounds, the signals are significantly enhanced, and ¹³C-¹³C coupling can be observed.

Methodology (¹³C NMR):

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Chemical Shifts: For unlabeled acetic anhydride, the carbonyl carbon appears around 160-180 ppm.

    • ¹³C-¹³C Coupling: In this compound, the signal for each carbon will be split into a multiplet due to coupling with the adjacent ¹³C nucleus. The absence of significant singlet peaks at the expected chemical shifts confirms high isotopic enrichment.

Methodology (¹H NMR):

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The protons on the methyl groups will be coupled to the ¹³C atoms they are attached to, resulting in a doublet. The magnitude of this one-bond coupling (¹JCH) is typically around 125-130 Hz.

Data Summary Table:

NucleusUnlabeled Acetic AnhydrideThis compound
¹HSinglet (~2.2 ppm)Doublet (¹JCH ≈ 125-130 Hz)
¹³CSingletsMultiplets (due to ¹³C-¹³C coupling)

Table 2. Comparative NMR Data for Unlabeled and ¹³C₄-Labeled Acetic Anhydride.

Workflow Visualization

The following diagram provides a high-level overview of the entire process, from synthesis to final purity verification.

synthesis_and_purity_workflow cluster_synthesis Synthesis cluster_purification Optional Purification cluster_analysis Isotopic Purity Assessment start Starting Materials: Sodium acetate-1,2-13C2 Acetyl-1,2-13C2 chloride reaction Reaction in Anhydrous Solvent start->reaction Dropwise Addition workup Filtration and Solvent Removal reaction->workup product Crude this compound workup->product distillation Fractional Distillation product->distillation pure_product Purified this compound distillation->pure_product analysis Analytical Techniques: Mass Spectrometry (MS) NMR Spectroscopy (1H, 13C) pure_product->analysis data Data Interpretation: Mass Shift (M+4) Coupling Patterns analysis->data result Isotopic Purity Confirmed > 99% data->result

Figure 1. A comprehensive workflow diagram illustrating the synthesis and isotopic purity verification of this compound.

Conclusion

The synthesis of this compound with high isotopic purity is a critical enabling step for a multitude of advanced research applications. The protocol outlined in this guide, based on established chemical principles, provides a reliable pathway to this essential reagent. The subsequent rigorous analysis by both mass spectrometry and NMR spectroscopy constitutes a self-validating system, ensuring the trustworthiness of the material and, by extension, the data generated from its use. By adhering to these principles of meticulous synthesis and comprehensive characterization, researchers can confidently employ this compound to unravel complex biological and chemical processes.

References

  • PrepChem.com. (n.d.). Preparation of acetic anhydride. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Acid Anhydrides Guide. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (2019). Synthesis of Acetic Anhydride by using Phosphorous Pentoxide, Sodium Acetate and Calcium Chloride as a Catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]

  • González-Antuña, A., Rodríguez-González, P., Centineo, G., & García Alonso, J. I. (2010). Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis.
  • ResearchGate. (2022). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2004). Acetic anhydride preparation. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). This compound, d6. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR Spectrum of acetic anhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Acetic Anhydride. Retrieved from [Link]

  • Reddit. (2022). Synthesis of Acetic Anhydride: Home lab. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic anhydride. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyladipic acid, anhydride with acetic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Anhydrides. Retrieved from [Link]

  • YouTube. (2021). How to Make Acetic Anhydride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Acetic anhydride-13C4 CAS number 114510-14-4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Acetic Anhydride-13C4 (CAS 114510-14-4)

Executive Summary

This compound is a high-purity, stable isotope-labeled derivatization reagent widely utilized in quantitative proteomics, metabolic flux analysis, and nuclear magnetic resonance (NMR) spectroscopy. With all four carbon atoms replaced by Carbon-13 (


), this reagent provides a precise mass shift (+2.01 Da per acetyl group transferred) relative to natural abundance acetic anhydride. This mass distinction is critical for ratio-metric quantification in mass spectrometry (MS), enabling the determination of absolute stoichiometry for post-translational modifications (PTMs) such as lysine acetylation.

This guide details the physicochemical properties, mechanistic applications, and validated experimental protocols for this compound, designed for researchers requiring high-fidelity isotopic labeling.

Chemical Identity & Physical Properties

This compound is the fully carbon-labeled isotopologue of acetic anhydride.[1][2] It reacts with nucleophiles (amines, alcohols, thiols) to transfer a


-acetyl group.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name This compound (Universal Label)
CAS Number 114510-14-4
Formula (

)

O
Molecular Weight ~106.06 g/mol (vs. 102.09 unlabeled)
Isotopic Purity

99 atom %

Mass Shift +2.013 Da per acetyl moiety transferred
Boiling Point 138–140 °C
Density ~1.12 g/mL at 25 °C
Solubility Reacts with water (hydrolysis); soluble in CHCl

, Et

O
Appearance Colorless, mobile liquid with pungent odor

Mechanistic Applications

Quantitative Proteomics: Acetylation Stoichiometry

In standard proteomics, identifying an acetylated peptide does not reveal what fraction of that protein is acetylated in the cell (occupancy). This compound is used to chemically block all unmodified lysines ex vivo.

  • Mechanism: Free

    
    -amino groups of lysine are acetylated with the heavy reagent (
    
    
    
    ).
  • Differentiation: Endogenous acetylation (light,

    
    ) is distinguished from chemical acetylation (heavy, 
    
    
    
    ) by a mass shift of +2 Da.
  • Result: The ratio of Light (endogenous) to Heavy (chemical) signal intensity allows calculation of the absolute stoichiometry of acetylation at specific sites.[3]

Metabolomics: GC-MS Derivatization

For gas chromatography-mass spectrometry (GC-MS), polar metabolites (amino acids, sugars) must be derivatized to become volatile. Using this compound introduces a stable isotope tag.[2]

  • Benefit: Acts as an internal standard generator. By derivatizing a standard mix with

    
    -anhydride and the biological sample with unlabeled anhydride (or vice versa), researchers can perform Stable Isotope Dilution (SID) quantification without synthesizing individual labeled standards for every metabolite.
    

Reaction Mechanism

The acetylation process follows a nucleophilic acyl substitution. The nucleophile (e.g., a lysine amine) attacks one of the carbonyl carbons of the anhydride.

AcetylationMechanism Substrate Nucleophile (R-NH2) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent This compound (13CH3-13CO-O-13CO-13CH3) Reagent->Intermediate Product Acetylated Product (R-NH-13CO-13CH3) Intermediate->Product Elimination Byproduct Acetic Acid-13C2 (Leaving Group) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution mechanism. The amine attacks the


-carbonyl, expelling 

-acetate as a leaving group.

Experimental Protocol: Determination of Acetylation Stoichiometry

This protocol describes the "Chemical Acetylation" workflow for quantifying lysine acetylation occupancy in protein lysates.

Reagents:

  • Lysis Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), Deacetylase Inhibitors (e.g., Trichostatin A, Nicotinamide).

  • Reducing Agent: Dithiothreitol (DTT).[4]

  • Alkylating Agent: Iodoacetamide (IAA).[5]

  • Labeling Reagent: this compound (CAS 114510-14-4).[1][2][6]

  • Quenching Agent: Hydroxylamine or Ammonium Bicarbonate.

Workflow Steps:

  • Lysis & Denaturation: Lyse cells in Urea buffer to denature proteins and expose buried lysine residues. Add deacetylase inhibitors immediately to preserve endogenous acetylation.

  • Reduction & Alkylation:

    • Add DTT (5 mM final) and incubate at 56°C for 30 min to reduce disulfides.

    • Add IAA (15 mM final) and incubate in dark at RT for 20 min to cap cysteines.

  • Chemical Acetylation (The Critical Step):

    • Adjust pH to ~8.0.

    • Add This compound in 50-fold molar excess relative to estimated lysine content.

    • Note: Add reagent slowly with vigorous mixing. The reaction generates acid; monitor and maintain pH > 7.5 using 1M Tris or NaOH to prevent amine protonation (which blocks reaction).

    • Incubate for 1 hour at Room Temperature.

    • Validation: Repeat addition if necessary to ensure >99% labeling efficiency.

  • Quenching: Add excess Hydroxylamine or Ammonium Bicarbonate to consume unreacted anhydride.

  • Digestion: Dilute Urea to <1 M. Add Trypsin (1:50 ratio) and digest overnight.

  • Mass Spectrometry Analysis: Analyze via LC-MS/MS.

Data Interpretation: For a specific lysine site:

  • Light Peak (

    
    ):  Corresponds to endogenous acetylation (natural 
    
    
    
    ).
  • Heavy Peak (

    
    ):  Corresponds to free lysine chemically acetylated in vitro (
    
    
    
    ).
  • Stoichiometry Calculation:

    
    
    

ProteomicsWorkflow Sample Cell Lysate (Preserve Endogenous PTMs) Prep Reduction & Alkylation (Cys blocking) Sample->Prep Labeling Chemical Acetylation Add this compound Prep->Labeling pH 8.0 Digestion Trypsin Digestion Labeling->Digestion Quench Excess MS LC-MS/MS Analysis Digestion->MS Data Quantify L/H Ratio Calc. Stoichiometry MS->Data

Figure 2: Quantitative proteomics workflow for determining acetylation stoichiometry using stable isotope labeling.

Safety & Handling

Hazard Classification:

  • Flammable Liquid (Category 3): Flash point ~49°C.[7]

  • Skin Corrosion (Category 1B): Causes severe burns.[6]

  • Acute Toxicity: Harmful if inhaled or swallowed.[6]

Critical Precautions:

  • Moisture Sensitivity: Acetic anhydride reacts violently with water. Store under inert gas (Nitrogen or Argon) in a desiccator.

  • Hydrolysis: Upon contact with moisture, it degrades into Acetic Acid-13C2. This degrades the reagent's potency and alters pH.

  • Ventilation: Always handle inside a certified chemical fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213366, this compound. Retrieved from [Link]

  • Baeza, J., et al. (2018). Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. Current Protocols in Molecular Biology. Retrieved from [Link]

  • Meyer, J.G., et al. (2016). Quantification of Lysine Acetylation Stoichiometry by Chemical Labeling and Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

Acetic anhydride-13C4 applications in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Acetic Anhydride-13C4 Applications in Mass Spectrometry

Foreword

In the landscape of modern analytical chemistry, particularly within life sciences, the demand for precise, sensitive, and reliable quantification of biomolecules is paramount. Mass spectrometry has emerged as the cornerstone technology for these measurements, yet its efficacy is often enhanced through strategic chemical derivatization. This guide delves into the application of a powerful tool in the analytical chemist's arsenal: this compound. As a stable isotope-labeled derivatizing agent, it offers a robust method for introducing a known mass tag, thereby enabling accurate relative and absolute quantification of proteins, peptides, and a host of amine- and hydroxyl-containing metabolites. This document provides a comprehensive overview of the underlying principles, practical applications, and detailed methodologies for leveraging this compound in your mass spectrometry workflows, grounded in established scientific principles and field-proven insights.

The Principle of Stable Isotope Labeling and Derivatization

Mass spectrometry is adept at identifying and quantifying molecules based on their mass-to-charge ratio (m/z). However, the inherent variability in ionization efficiency among different analytes can complicate direct comparisons of their abundance. Stable isotope labeling addresses this challenge by introducing a heavy isotope-labeled internal standard that is chemically identical to the analyte of interest but mass-spectrometrically distinct.

This compound serves as a derivatizing agent that covalently modifies specific functional groups on target molecules, primarily primary and secondary amines, as well as hydroxyl and thiol groups, though to a lesser extent. The "light" (unlabeled) version of the reagent, acetic anhydride, is used to derivatize one sample (e.g., a control), while the "heavy" version, this compound, is used to derivatize another (e.g., a treated sample). When the samples are mixed, the derivatized analytes form pairs of peaks in the mass spectrum separated by a precise mass difference, allowing for accurate relative quantification.

The Chemistry of Acetylation with this compound

The core of this technique lies in the nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen of a primary amine attacks one of the carbonyl carbons of the acetic anhydride molecule. This results in the formation of an amide bond and the release of a molecule of acetic acid.

The key advantage of this compound is the incorporation of four Carbon-13 isotopes in place of the naturally abundant Carbon-12. This results in a mass increase of 4 Daltons for each primary amine group that is acetylated. This predictable and significant mass shift allows for clear differentiation between the light and heavy labeled analytes in the mass spectrometer.

Applications in Quantitative Proteomics

In proteomics, this compound is a cost-effective and straightforward method for relative quantification of protein abundance. The labeling is typically performed on peptides after protein extraction and enzymatic digestion (e.g., with trypsin). The primary amine groups on the N-terminus of each peptide and the side chain of lysine residues are the primary targets for acetylation.

Experimental Workflow for Proteomic Quantification

cluster_0 Sample Preparation cluster_1 Stable Isotope Labeling cluster_2 Sample Analysis P1 Protein Extraction (e.g., from cells or tissue) P2 Protein Quantification (e.g., BCA assay) P1->P2 P3 Reduction & Alkylation P2->P3 P4 Enzymatic Digestion (e.g., with Trypsin) P3->P4 L1 Sample A (Control): Derivatize with Acetic Anhydride ('Light') P4->L1 L2 Sample B (Treated): Derivatize with this compound ('Heavy') P4->L2 M1 Mix Labeled Samples (1:1 ratio) L1->M1 L2->M1 M2 LC-MS/MS Analysis M1->M2 M3 Data Analysis: Extract Ion Chromatograms, Calculate Peak Area Ratios (Heavy/Light) M2->M3

Caption: Workflow for relative protein quantification using this compound.

Step-by-Step Protocol for Peptide Labeling
  • Peptide Preparation: Start with lyophilized peptides obtained from tryptic digestion of your protein samples.

  • Resuspension: Reconstitute the peptides from each sample in a suitable buffer, for example, 50 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.

  • Derivatization:

    • To the "light" sample, add 10 µL of a freshly prepared solution of acetic anhydride in a water-miscible organic solvent like acetonitrile (e.g., 10% v/v).

    • To the "heavy" sample, add 10 µL of a freshly prepared solution of this compound in the same solvent and at the same concentration.

  • Incubation: Vortex the samples and incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding a reagent that consumes excess acetic anhydride, such as 10 µL of 5% hydroxylamine or 1 M Tris-HCl, pH 8.0. Incubate for 15 minutes.

  • Sample Pooling and Cleanup: Combine the light and heavy labeled samples, and then proceed with a desalting and cleanup step (e.g., using a C18 solid-phase extraction cartridge) prior to LC-MS/MS analysis.

Data Interpretation

The relative abundance of a given peptide (and by extension, its parent protein) is determined by calculating the ratio of the peak area of the heavy-labeled peptide to that of the light-labeled peptide in the mass spectrum.

FeatureDescription
Reagent This compound
Target Functional Groups Primary amines (N-terminus, Lysine side chain)
Mass Shift per Label +4 Da
Typical Application Relative quantification of proteins
Advantages Cost-effective, simple protocol, applicable to any protein sample

Applications in Metabolomics and Drug Development

In metabolomics, this compound is used to enhance the detection and quantification of small molecules containing primary and secondary amine groups, such as amino acids, neurotransmitters, and certain drug metabolites. Derivatization can improve the chromatographic separation and ionization efficiency of these often polar compounds.

Workflow for Metabolite Quantification

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis S1 Metabolite Extraction (e.g., from plasma, urine, or cell culture) S2 Internal Standard Spiking: Add heavy labeled standards of target analytes S1->S2 D1 Derivatize with this compound S2->D1 A1 LC-MS/MS Analysis (using MRM mode) D1->A1 A2 Data Analysis: Generate calibration curve and quantify target metabolites A1->A2

Caption: Workflow for absolute quantification of metabolites using this compound.

Protocol for Derivatization of Metabolites in Plasma
  • Protein Precipitation and Extraction: To 100 µL of plasma, add 400 µL of a cold organic solvent mixture (e.g., acetonitrile:methanol 80:20) containing the stable isotope-labeled internal standards for the target analytes.

  • Centrifugation: Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitution and Derivatization: Reconstitute the dried extract in 50 µL of a derivatization buffer (e.g., 100 mM sodium carbonate buffer, pH 9.0). Add 10 µL of a 10% (v/v) solution of this compound in acetonitrile.

  • Incubation: Vortex and incubate at a slightly elevated temperature (e.g., 40°C) for 30 minutes.

  • Analysis: After incubation, the sample is ready for direct injection into the LC-MS/MS system.

Mass Shifts for Common Biomolecules
BiomoleculeFunctional Groups LabeledTotal Mass Shift (Da)
Glycine1 (N-terminus)+4
Lysine2 (N-terminus, side chain)+8
Dopamine1 (primary amine)+4
GABA1 (primary amine)+4

Trustworthiness and Self-Validating Systems

The robustness of the this compound labeling methodology is underscored by several self-validating principles:

  • Chemical Specificity: The reaction is highly specific for primary amines under controlled pH conditions, ensuring predictable labeling.

  • Isotopic Purity: The high isotopic purity of commercially available this compound ensures a clean and predictable mass shift, minimizing isotopic interference.

  • Co-elution: The light and heavy labeled analytes are chemically identical and therefore co-elute during liquid chromatography. This ensures that any variations in ionization due to matrix effects will affect both species equally, preserving the accuracy of their ratio.

  • Fragmentation Pattern: The fragmentation pattern of the heavy and light labeled pairs in MS/MS analysis is typically identical, with the mass shift observed in the precursor ion also present in the fragment ions containing the label. This provides an additional layer of confidence in the identification of the labeled pair.

Conclusion

This compound is a versatile and reliable reagent for quantitative mass spectrometry. Its straightforward reaction chemistry, predictable mass shift, and cost-effectiveness make it an attractive choice for a wide range of applications, from discovery-based proteomics to targeted metabolite analysis in drug development. By understanding the principles and methodologies outlined in this guide, researchers can confidently implement this powerful technique to achieve accurate and reproducible quantification of key biomolecules.

References

  • Relative Protein Quantification Using N-Acetylation and Mass Spectrometry. This article discusses the use of acetic anhydride for relative protein quantification. [Link]

  • A study of N-acetylation for relative quantification of proteins. This study provides a detailed protocol and evaluation of the N-acetylation method for protein quantification. [Link]

  • Derivatization for LC-MS. This resource provides a general overview of derivatization techniques for liquid chromatography-mass spectrometry, including acetylation. [Link]

Advanced Metabolomics: Quantitative Profiling via Acetic Anhydride-13C4 Isotope Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acetic Anhydride-13C4 for Metabolomics Research Fundamentals Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the precise field of quantitative metabolomics, the variance between biological replicates often obscures subtle phenotypic changes. Differential Isotope Labeling (DIL) using This compound (


-Ac

O) offers a deterministic solution. Unlike deuterated reagents, which suffer from chromatographic isotope effects (retention time shifts),

-labeled reagents ensure perfect co-elution of "Light" and "Heavy" isotopologues. This guide details the physicochemical mechanics, experimental protocols, and data interpretation logic for deploying

-Ac

O to quantify amine- and phenol-containing metabolites with high fidelity.

Fundamentals of Isotope-Coded Derivatization

The Reagent: Structure and Mass Shift Physics

To use this compound effectively, one must distinguish between the reagent mass and the transferred mass.

  • Reagent Identity: this compound (CAS: 114510-14-4).[1]

  • Molecular Formula:

    
    .
    
  • Labeling Topology: All four carbon atoms are stable isotope

    
    .[1]
    
  • Mechanism: Nucleophilic Acyl Substitution. The reagent cleaves, transferring one acetyl group to the analyte while the other half becomes a leaving group (acetic acid).

The Critical Calculation: While the reagent itself is +4 Da heavier than its unlabeled counterpart (


), the mass shift detected on the metabolite is +2.007 Da per functional group .


(Where 

is the number of derivatizable sites, e.g., primary amines, hydroxyls).
Why 13C4? The Co-Elution Imperative

In LC-MS, quantification relies on the ratio of Light (Sample A) to Heavy (Sample B) ion intensities.

  • Deuterium (D) Labeling: C-D bonds are shorter and stronger than C-H bonds, reducing the molecule's interaction with the hydrophobic stationary phase. This causes deuterated analogs to elute earlier than unlabeled ones. This "chromatographic isotope effect" can lead to different ionization environments (matrix effects) for the pair, skewing the ratio.

  • Carbon-13 (13C) Labeling: The

    
     atom is virtually identical in volume and hydrophobicity to 
    
    
    
    . Therefore,
    
    
    -labeled metabolites co-elute perfectly with their endogenous counterparts. This ensures both isotopologues experience the exact same matrix suppression/enhancement at the electrospray tip, guaranteeing that the MS signal ratio reflects the true molar ratio.

Experimental Workflow & Visualization

The following diagram illustrates the comparative metabolomics workflow using Differential Isotope Labeling (DIL).

DIL_Workflow cluster_samples Sample Preparation cluster_reaction Derivatization Reaction SampleA Control Sample (Biofluid/Cell Lysate) ReactA Add Unlabeled Ac2O (Light Label) SampleA->ReactA pH 9.0 Buffer SampleB Disease/Treated Sample (Biofluid/Cell Lysate) ReactB Add 13C4-Ac2O (Heavy Label +2n Da) SampleB->ReactB pH 9.0 Buffer Mix 1:1 Mixing of Samples ReactA->Mix ReactB->Mix LCMS LC-MS/MS Analysis (Reverse Phase) Mix->LCMS Co-injection Data Data Processing Extract Ion Chromatograms (EIC) LCMS->Data Mass Shift Detection

Figure 1: Differential Isotope Labeling (DIL) workflow ensuring identical ionization conditions for quantitative comparison.

Validated Experimental Protocol

This protocol is designed for self-validation . It includes steps to verify labeling efficiency and quench side reactions.

Reagents Required:

  • Acetic Anhydride (Unlabeled,

    
    99%)
    
  • This compound (99 atom % 13C, Sigma/CIL)

  • Borate Buffer (200 mM, pH 9.5) or Triethylamine (TEA)

  • Acetonitrile (LC-MS Grade)

  • Internal Standard: Norvaline or 13C-Phenylalanine (to monitor absolute recovery).

Step 1: Sample Preparation & pH Adjustment

Metabolites must be deprotonated to act as nucleophiles.

  • Aliquot 50

    
    L of biofluid (plasma/urine) or cell extract.
    
  • Add 10

    
    L of Internal Standard solution.
    
  • Add 150

    
    L of Acetonitrile  to precipitate proteins. Centrifuge (14,000 x g, 10 min, 4°C).
    
  • Transfer supernatant to a fresh glass vial.

  • Critical Step: Evaporate to dryness (SpeedVac) to remove water (which competes with the reagent).

  • Reconstitute in 50

    
    L of 200 mM Borate Buffer (pH 9.5) .
    
    • Why: High pH ensures amine groups (pKa ~9-10) are uncharged (

      
      ) and reactive.
      
Step 2: The Derivatization Reaction
  • Control Group: Add 10

    
    L of Unlabeled Acetic Anhydride  solution (diluted 1:5 in dry acetonitrile).
    
  • Experimental Group: Add 10

    
    L of 13C4-Acetic Anhydride  solution (diluted 1:5 in dry acetonitrile).
    
    • Note: Add reagent slowly while vortexing.

  • Incubate at room temperature for 30 minutes.

    • Validation: Monitor the disappearance of the underivatized Internal Standard via a quick LC-MS spot check during method development.

Step 3: Quenching & Extraction
  • Add 50

    
    L of 1% Glycine  solution.
    
    • Why: Glycine contains a primary amine that rapidly reacts with excess anhydride, preventing "over-acetylation" or column damage.

  • (Optional) Liquid-Liquid Extraction: Add 200

    
    L Ethyl Acetate. Vortex, centrifuge, and collect the organic layer. This removes salts and the glycine-adducts, cleaning the sample for MS.
    
Step 4: Mixing
  • Combine equal volumes of the Light-labeled Control and Heavy-labeled Experimental extracts.

  • Evaporate and reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water).

Data Analysis & Interpretation

Mass Shift Logic Table

The following table summarizes the expected mass shifts for common metabolite classes.

Metabolite ClassFunctional GroupsReaction Sites (n)Mass Shift (

)
Formula Change
Primary Amine

1+2.007 Da

Amino Acid (Basic)

(x1)
1+2.007 Da

Lysine

2+4.014 Da

Polyamines (Putrescine)2+4.014 Da

Phenols

(Phenolic)
1+2.007 Da

Handling Isotopic Overlap (The M+2 Problem)

A common challenge with +2 Da labeling is the overlap between the M+2 isotope of the Light metabolite (due to natural


 abundance) and the Monoisotopic peak of the Heavy metabolite .

Mitigation Strategy:

  • High-Resolution MS (HRMS): Instruments with resolution > 60,000 (Orbitrap/TOF) can sometimes resolve the mass defect difference, though difficult for small molecules.

  • Mathematical Deconvolution:

    
    
    Where 
    
    
    
    is the theoretical natural abundance probability of the M+2 isotope for the analyte.
  • Ratio Calculation:

    
    
    

Reaction Mechanism Visualization

Understanding the chemistry is vital for troubleshooting low yields.

Mechanism cluster_reactants cluster_products Amine R-NH2 (Nucleophile) Transition Tetrahedral Intermediate Amine->Transition Reagent 13C4-Ac2O (Electrophile) Reagent->Transition Product R-NH-13C(O)-13CH3 (Derivatized Analyte) Transition->Product Acetyl Transfer Byproduct 13C2-Acetic Acid (Leaving Group) Transition->Byproduct

Figure 2: Nucleophilic attack mechanism. Note that only half of the 13C label is transferred to the analyte.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Derivatization Efficiency pH < 8.0Check buffer pH. If sample is acidic (TCA cycle rich), increase buffer concentration to 500 mM.
Reagent Hydrolysis Water in systemEnsure samples are dried completely. Use fresh, high-quality anhydrous acetonitrile.
Peak Broadening Column OverloadThe derivatization increases hydrophobicity. Use a steeper gradient on C18 columns.
Inconsistent Ratios Incomplete QuenchingEnsure Glycine is added in excess (at least 50x molar excess relative to anhydride).

References

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry.

  • Shiao, M. S., et al. (2007). Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR.[2] Proceedings of the National Academy of Sciences (PNAS).

  • Sigma-Aldrich. this compound Product Specification & Mass Shift Data.

  • Shortreed, M. R., et al. (2006). Ionizable Isotopic Labeling Reagents for Relative Quantification of Amine Metabolites by Mass Spectrometry. Analytical Chemistry.

  • Cambridge Isotope Laboratories. Stable Isotope Labeling for Metabolomics: Technical Notes.

Sources

Methodological & Application

Application Note: High-Precision Quantitation of Primary Amines via Acetic Anhydride-13C4 Isotope Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolomics and pharmaceutical analysis. It details the protocol for using Acetic Anhydride-13C4 (


) to derivatize primary amines.

This method is superior to standard deuterium labeling because


C isotopes do not alter chromatographic retention times , ensuring perfect co-elution of "Light" (unlabeled) and "Heavy" (labeled) isotopologues—a critical requirement for accurate ionization efficiency and quantification in LC-MS/MS.[1]

Abstract & Principle

Primary amines are often difficult to analyze by Reverse-Phase LC-MS due to their high polarity (poor retention on C18) and poor ionization efficiency in complex matrices. Acetylation resolves these issues by capping the polar amine group, increasing hydrophobicity, and improving peak shape.

By using This compound , we introduce a stable isotope tag that shifts the mass of the analyte.

  • Reagent: this compound (

    
    )
    
  • Reaction: Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

  • Mass Shift: The reagent contains four

    
    C atoms, but the reaction transfers only one acetyl group  (containing two 
    
    
    
    C atoms) to the amine.
    • Net Mass Shift (

      
      ):  +2.007 Da per derivatized amine group relative to the unlabeled (Light) derivative.
      
    • Comparison: Unlike Deuterium (

      
      H) labeling, 
      
      
      
      C labeling prevents the "deuterium isotope effect," ensuring the internal standard co-elutes exactly with the analyte, minimizing matrix effect variations.[1]

Mechanism & Theory

The reaction proceeds in a basic aqueous buffer (pH 8.5–9.5). The base deprotonates the primary amine (


), allowing the lone pair on the nitrogen to attack the carbonyl carbon of the anhydride.
Reaction Scheme


  • Light Label (Target): React sample with Unlabeled Acetic Anhydride.

  • Heavy Label (Internal Standard): React standard/reference with this compound.

  • Mixing: Combine 1:1 prior to LC-MS injection.

Experimental Protocol

Reagents & Materials
ComponentSpecificationPurpose
Labeling Reagent This compound (99 atom % 13C)Introduces +2 Da shift/amine.
Unlabeled Reagent Acetic Anhydride (HPLC Grade)Creates "Light" reference.
Buffer 100 mM Sodium Borate (pH 9.0)Maintains basic pH for nucleophilic attack.
Quenching Agent 100 mM Glycine or 1% Formic AcidConsumes excess anhydride.
Extraction Solvent Ethyl Acetate (LC-MS Grade)Extracts derivatized amides (optional).
LC Mobile Phase 0.1% Formic Acid in Water (A) / ACN (B)Proton source for ESI+.
Workflow Diagram (DOT)

G Start Sample Preparation (Biofluid/Tissue Extract) pH_Adj pH Adjustment Add 100mM Borate Buffer (pH 9.0) Start->pH_Adj Ensure pH > pKa Deriv Derivatization Add this compound (50-fold molar excess) pH_Adj->Deriv Initiate Reaction Incubate Incubation Vortex 1 min, RT for 10 min Deriv->Incubate Quench Quenching Add 100mM Glycine or Acidify Incubate->Quench Stop Reaction Clean Cleanup (Optional) LLE with Ethyl Acetate or SPE Quench->Clean Remove Salts Analyze LC-MS/MS Analysis Target: [M+H]+ and [M+H+2]+ Clean->Analyze

Caption: Step-by-step workflow for differential isotope labeling of primary amines using this compound.

Step-by-Step Procedure

Step 1: Sample Preparation

  • Aliquot 50 µL of sample (plasma, urine, or tissue homogenate).

  • Precipitate proteins if necessary (cold methanol), centrifuge, and collect supernatant.

  • Evaporate supernatant to dryness under nitrogen (to remove competing nucleophiles like water/methanol, though aqueous reaction is possible, dryness allows better control).

Step 2: Buffer Addition

  • Reconstitute residue in 50 µL of 100 mM Sodium Borate Buffer (pH 9.0) .

  • Critical Check: Verify pH is > 8.5. If acidic, the amine will be protonated (

    
    ) and unreactive.
    

Step 3: Derivatization Reaction

  • Heavy Standard: Add 10 µL of This compound solution (diluted 1:5 in dry Acetonitrile) to the standard curve samples.

  • Light Sample: Add 10 µL of Unlabeled Acetic Anhydride (diluted 1:5 in dry Acetonitrile) to the biological samples.

  • Vortex vigorously for 1 minute immediately after addition.

  • Incubate at Room Temperature for 10–15 minutes.

Step 4: Quenching & Mixing

  • Add 50 µL of 100 mM Glycine (in water) to quench excess anhydride. Incubate 5 mins.

  • Combine: Mix a fixed volume of the Heavy Standard (Spike) into the Light Sample.

  • Alternative: If performing relative quantification between two samples, mix Sample A (Light) and Sample B (Heavy) 1:1.

Step 5: Cleanup (Recommended)

  • Perform Liquid-Liquid Extraction (LLE) by adding 200 µL Ethyl Acetate.

  • Vortex and centrifuge. Transfer the organic (upper) layer to a fresh vial.

  • Dry under nitrogen and reconstitute in Mobile Phase (e.g., 5% ACN in Water).

LC-MS/MS Parameters & Detection

Because the acetyl group adds hydrophobicity, retention on C18 columns is significantly improved compared to free amines.

Mass Transitions (MRM)

The derivatization adds an acetyl group (


).
  • Unlabeled (Light): Adds mass 42.01 Da .

  • Labeled (Heavy 13C4 reagent): Adds mass 44.01 Da .

    • Note: The reagent is 13C4, but it splits. The added moiety is

      
      .
      
    • Shift (

      
      ):  +2 Da per amine group.
      
CompoundPrecursor (Light)Precursor (Heavy)Product Ion (Common)
Phenylalanine 166.2

208.2
166.2

210.2
Fragment specific
Tryptophan 205.2

247.2
205.2

249.2
Fragment specific
Generic Amine


Loss of Acetyl (-42/-44)

Note: For polyamines (e.g., Putrescine), both amines will react. The shift will be +4 Da total (+2 Da × 2).

Validation & Quality Control

Linearity & Sensitivity
  • Linearity: The method typically yields linear response (

    
    ) over 3–4 orders of magnitude.
    
  • Sensitivity: Acetylation often enhances ESI ionization by increasing surface activity, lowering LODs by 10–50x compared to underivatized amines.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield pH too low (< 8.0).[2][3]Ensure Borate buffer capacity is sufficient to neutralize sample acidity.
Incomplete Reaction Water hydrolysis competition.Use large molar excess (>50x) of anhydride. Add reagent in organic solvent (ACN).
Peak Splitting Isomers.Some secondary amines may form cis/trans rotamers around the amide bond. Heat column to 40°C-50°C to coalesce peaks.
Mass Shift Confusion Expecting +4 Da.Remember: 13C4 anhydride donates a 13C2 acetyl group. Shift is +2 Da per amine.[4]

References

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope labeling for quantitative metabolomics. Analytical Chemistry, 81(10), 3919–3932.

  • Hicks, J. M., et al. (2016). Determination of amino acids in biological fluids by LC-MS/MS using stable isotope labeled derivatization. Journal of Chromatography B, 1027, 40-49.[5]

  • BenchChem Application Note. (2025). Application Notes and Protocols for Derivatization of Primary and Secondary Amines with Acetic Anhydride-1,1'-13C2.

  • Sigma-Aldrich Technical Bulletin. Derivatization with Acetic Anhydride: Applications to Biogenic Amines.

Sources

Application Note: Differential Isotope Labeling of Lysine Residues Using Acetic Anhydride-13C4

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in proteomics and drug discovery focusing on post-translational modifications (PTMs). It details the use of Acetic Anhydride-13C4 for the differential labeling of lysine residues, a critical technique for distinguishing endogenous acetylation from experimental artifacts and for quantifying lysine accessibility.

Abstract

Lysine acetylation is a pivotal post-translational modification (PTM) regulating gene expression, protein stability, and signal transduction. In mass spectrometry (MS)-based proteomics, distinguishing between endogenous acetylation (occurring in vivo) and chemical acetylation (introduced during sample processing) is a significant analytical challenge. This guide provides a robust protocol for using This compound to chemically block unmodified lysine residues. This reaction introduces a specific mass shift (+2.01 Da relative to endogenous acetylation), allowing for the unambiguous discrimination of native PTM sites and the quantification of lysine accessibility.

Introduction & Principle

The Challenge: Artifacts vs. Biology

In "bottom-up" proteomics, trypsin is the standard protease. However, trypsin cleaves at the C-terminus of Arginine (Arg) and Lysine (Lys). If a lysine is acetylated, trypsin cannot cleave it, resulting in "missed cleavages." To map acetylation sites, researchers often chemically acetylate all free lysines prior to digestion (using a different protease or to simplify the peptide mixture). The problem arises when trying to separate the "natural" acetylation from the "chemical" blocking.

The Solution: Stable Isotope Labeling

By using This compound (


), we introduce a heavy isotope tag to all free amines in vitro.
  • Endogenous Acetylation: Contains natural abundance carbon (

    
    ). Mass shift: +42.01 Da .
    
  • Exogenous (Chemical) Acetylation: Derived from this compound.[1] The transferred acetyl group (

    
    ) contains two 
    
    
    
    atoms. Mass shift: +44.02 Da .

This +2.01 Da mass difference allows the mass spectrometer to resolve the origin of the modification.

Mechanism of Action

The reaction involves the nucleophilic attack of the unprotonated


-amino group of lysine on the carbonyl carbon of the acetic anhydride.

Reaction Stoichiometry:



  • Target: Primary amines (

    
    -amino of Lys, 
    
    
    
    -amino of N-terminus).
  • Side Reaction: Hydroxyl groups (Ser, Thr, Tyr) can be O-acetylated.

  • Correction: O-acetyl groups are unstable at high pH and can be reversed using Hydroxylamine , leaving the stable N-acetyl amides intact.

Diagram: Labeling Workflow

AcetylationWorkflow Sample Protein Lysate (Contains Endogenous Ac-Lys) Buffer Buffer Exchange (100mM HEPES/TEAB, pH 8.0) Sample->Buffer Remove primary amines Reaction Chemical Acetylation Add this compound Buffer->Reaction 100x Molar Excess Quench Hydroxylamine Reversal (Removes O-Acetylation) Reaction->Quench 30 min @ RT Digest Enzymatic Digestion (Trypsin/GluC) Quench->Digest Clean Peptides MS LC-MS/MS Analysis Digest->MS Detect Mass Shift

Figure 1: Step-by-step workflow for differential lysine labeling. Blue indicates sample origin, Red indicates the critical labeling step, and Yellow indicates the specificity cleanup.

Experimental Considerations

Buffer Selection
  • Avoid: Primary amine buffers (Tris, Glycine). These will compete with the protein for the anhydride, reducing efficiency.

  • Recommended: HEPES, Triethylammonium bicarbonate (TEAB), or Ammonium Bicarbonate.

  • pH Control: The reaction releases acetic acid, dropping the pH. A strong buffer (100 mM) is required to maintain pH ~8.0, ensuring lysine amines remain deprotonated (nucleophilic).

Reagent Handling

This compound is moisture-sensitive.

  • Store under desiccant at room temperature.

  • Prepare fresh solutions in anhydrous Acetonitrile (ACN) immediately before use.

  • Safety: The reagent is corrosive and lachrymatory. Work in a fume hood.

Detailed Protocol

Materials Required[2][3][4][5][6][7][8][9]
  • Labeling Reagent: this compound (99 atom % 13C).[2][3]

  • Buffer: 1 M TEAB (Triethylammonium bicarbonate), pH 8.5.

  • Solvent: Anhydrous Acetonitrile (ACN).

  • Quenching Reagent: 50% Hydroxylamine solution.[4]

  • Digestion Enzyme: Trypsin (Sequencing Grade).

Step-by-Step Procedure
Step 1: Sample Preparation
  • Solubilize protein pellet (100 µg) in 50 µL of 8 M Urea in 100 mM TEAB (pH 8.5) .

    • Note: Urea denatures the protein, exposing buried lysines.

  • Reduce (5 mM DTT, 30 min @ 56°C) and Alkylate (15 mM IAA, 20 min @ RT in dark) cysteines if not already performed.

Step 2: Chemical Acetylation (The 13C4 Labeling)[5]
  • Prepare a fresh solution of this compound in anhydrous ACN (ratio 1:3 v/v).

  • Add the anhydride solution to the protein sample at a molar excess of ~100:1 (relative to lysine residues).

    • Practical Rule: For 100 µg protein lysate, add 2-3 µL of the anhydride/ACN mix.

  • Vortex immediately and incubate at Room Temperature for 30 minutes .

  • Repeat: The reaction generates acid. Check pH. If < 7.0, adjust with 1 M TEAB. Add a second bolus of anhydride reagent to ensure 100% completion.

Step 3: Hydroxylamine Reversal (Crucial Step)

Why? Acetic anhydride will acetylate Serine and Threonine (O-acetylation). This creates complexity and false positives.

  • Add 50% Hydroxylamine to the sample to a final concentration of 1% (v/v).

  • Adjust pH to ~10-11 using Ammonium Hydroxide (if necessary, though Hydroxylamine is basic).

  • Incubate for 20 minutes at Room Temperature .

    • Mechanism:[6] Hydroxylamine cleaves the ester bonds (O-acetyl) but leaves the amide bonds (N-acetyl) intact.

Step 4: Cleanup and Digestion[4]
  • Dilute Urea concentration to < 1 M using 50 mM Ammonium Bicarbonate.

  • Add Trypsin (1:50 enzyme-to-protein ratio).

  • Incubate overnight at 37°C.

  • Desalt peptides (e.g., C18 Spin Column) prior to LC-MS.

Data Analysis & Interpretation

Mass Spectrometry Settings
  • Fixed Modification: Carbamidomethyl (C) +57.02 Da.

  • Variable Modification 1 (Endogenous): Acetyl (K) +42.0106 Da .

  • Variable Modification 2 (Exogenous): Acetyl-13C2 (K) +44.0173 Da .

    • Note: Ensure your search engine (MaxQuant, Mascot, Proteome Discoverer) is configured with this custom modification.

Interpreting the Spectra

The key to this analysis is the mass doublet .

FeatureMass ShiftOriginBiological Meaning
Light Peak +42.01 DaEndogenousThe lysine was acetylated inside the cell before lysis.
Heavy Peak +44.02 DaExogenousThe lysine was free (unmodified) in the cell and labeled in vitro.
Decision Logic for Site Identification

InterpretationLogic Peptide Detected Peptide with Acetyl-Lysine CheckMass Check Mass Shift (Delta Mass) Peptide->CheckMass Res42 +42.01 Da CheckMass->Res42 Light Label Res44 +44.02 Da CheckMass->Res44 Heavy Label Concl1 Endogenous Site (Biologically Relevant) Res42->Concl1 Concl2 Unmodified Site (Chemically Blocked) Res44->Concl2

Figure 2: Logic flow for assigning acetylation origin based on mass shift.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Labeling pH drop during reaction.Use stronger buffer (1M TEAB). Add reagent in two aliquots.
Precipitation High concentration of ACN.Keep organic solvent < 20% final volume. Add reagent slowly.
"Over-labeling" O-acetylation not reversed.Ensure Hydroxylamine step is performed at pH > 9.
Low Signal Sample loss during cleanup.Use minimal washing steps; ensure C18 binding capacity is sufficient.

References

  • Baeza, J., Smallegan, M. J., & Denu, J. M. (2015). Site-specific stoichiometry of lysine acetylation in an entire proteome. Journal of Biological Chemistry, 290(19), 12221-12229. [Link]

  • Sidoli, S., et al. (2016). Metabolic labeling in middle-down proteomics allows for investigation of histone acetylation turnover. Epigenetics & Chromatin, 9, 10. [Link]

  • Hansen, B. K., et al. (2019). Analysis of protein acetylation using stable isotope labeling and mass spectrometry. Nature Protocols, 14, 525–552. [Link]

Sources

Acetic anhydride-13C4 use in drug metabolism and pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation & Differential Metabolomics in DMPK using Acetic Anhydride-


C


C

(Universal

C-labeled)

Introduction

In Drug Metabolism and Pharmacokinetics (DMPK), the accurate quantification of polar metabolites—specifically primary/secondary amines and phenols—remains a significant analytical challenge. These analytes often exhibit poor retention on reversed-phase (C18) columns, suffer from severe matrix suppression, and lack distinct fragmentation patterns for sensitive MS/MS detection.

Acetic Anhydride-


C

offers a definitive solution through Isotope-Coded Derivatization (ICD) . By converting polar amine/phenol moieties into acetylated amides/esters, this reagent serves three critical functions:
  • Chromatographic Improvement: Increases hydrophobicity, enabling robust retention and separation on standard C18 phases.

  • Ionization Enhancement: Improves electrospray ionization (ESI) efficiency, often by 10–100 fold.

  • Precision Quantitation: Provides a stable-isotope labeled internal standard (SIL-IS) that co-elutes perfectly with the analyte, unlike deuterated standards which often suffer from chromatographic isotope effects.

This guide details the protocols for using Acetic Anhydride-


C

in Differential Isotope Labeling (DIL) and Stable Isotope Dilution Assays (SIDA) .

Scientific Rationale: The C Advantage

Mechanism of Action

Acetic anhydride reacts via nucleophilic acyl substitution.[1] The nucleophilic nitrogen (amine) or oxygen (phenol) attacks the carbonyl carbon of the anhydride.

  • Mass Shift: Acetic Anhydride-

    
    C
    
    
    
    (
    
    
    CH
    
    
    -
    
    
    CO-O-
    
    
    CO-
    
    
    CH
    
    
    ) transfers a fully labeled acetyl group (
    
    
    CH
    
    
    -
    
    
    CO-) to the substrate.
  • Net Mass Gain: +2.007 Da per derivatized functional group relative to the unlabeled (

    
    C) reagent.
    
    • Note: While Deuterium (

      
      H) labeling offers larger mass shifts (+3 Da for 
      
      
      
      ), it introduces significant analytical risks described below.
The "Chromatographic Isotope Effect"

A critical "Expertise" insight for DMPK scientists is the superiority of


C over Deuterium (

H) for LC-MS applications.
FeatureDeuterium (

H) Labeling
Carbon-13 (

C) Labeling
Impact on Data Quality
Bond Length/Strength C-D bonds are shorter and stronger than C-H.

C-H bonds are virtually identical to

C-H.
Determines interaction with stationary phase.[2]
Retention Time (

)
Shifts Earlier. Deuterated analogs are less lipophilic and elute before the unlabeled drug.Identical. Co-elutes perfectly with the unlabeled drug.

H can shift the IS out of the integration window or into a different matrix suppression zone.
Ionization Environment The IS and Analyte may elute in different matrix backgrounds.[2]IS and Analyte experience the exact same matrix effects at the same moment.

C provides true normalization of matrix suppression.
Stability D-H exchange can occur in protic solvents.Carbon backbone is non-exchangeable.

C ensures label integrity during storage and processing.

Conclusion: For regulated DMPK studies (FDA M10 compliance),


C-labeled internal standards generated via Acetic Anhydride-

C

provide superior accuracy and precision.

Workflow Visualization

Differential Isotope Labeling (DIL) Workflow

This workflow is used for comparative metabolomics (e.g., Drug Treated vs. Vehicle Control).

DIL_Workflow Sample_A Sample A (Control) Deriv_Light Derivatization (Unlabeled Ac2O) Sample_A->Deriv_Light Add Reagent Sample_B Sample B (Drug Treated) Deriv_Heavy Derivatization (13C4-Ac2O) Sample_B->Deriv_Heavy Add Reagent Mix Mix Samples (1:1 Ratio) Deriv_Light->Mix Deriv_Heavy->Mix LCMS LC-MS/MS Analysis (Co-elution of Light/Heavy) Mix->LCMS Data Data Analysis Ratio Heavy/Light = Relative Conc. LCMS->Data

Figure 1: Differential Isotope Labeling (DIL) workflow allowing simultaneous analysis of two biological states while cancelling out matrix effects.

Reaction Mechanism

Reaction_Mech Substrate Amine/Phenol (R-NH2) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetic Anhydride-13C4 (13CH3-13CO)2-O Reagent->Intermediate Product Acetylated Product (R-NH-13CO-13CH3) Intermediate->Product Elimination Byproduct Acetic Acid-13C2 (Byproduct) Intermediate->Byproduct

Figure 2: Nucleophilic acyl substitution mechanism. Note the transfer of the


C

moiety to the substrate.

Detailed Protocol: Quantitative Bioanalysis

Objective: Derivatization of plasma amines for LC-MS/MS quantification. Safety: Acetic anhydride is a lachrymator and corrosive. Perform all steps in a fume hood.

Materials
  • Reagent A: Acetic Anhydride-

    
    C
    
    
    
    (Sigma-Aldrich/Isotec or equivalent, >99 atom %
    
    
    C).
  • Reagent B: Unlabeled Acetic Anhydride (Analytical Grade).

  • Buffer: 50 mM Sodium Bicarbonate (NaHCO

    
    ), pH 8.5 (Freshly prepared).
    
  • Quenching Solvent: 50% Methanol in water.

  • Matrix: Plasma or Urine.[3][4][5]

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 150 µL of cold Acetonitrile (ACN) containing the internal standard (if using a pre-synthesized IS; otherwise, see Step 3).

  • Vortex for 1 min and centrifuge at 10,000 x g for 5 min at 4°C.

  • Transfer 100 µL of the supernatant to a clean glass vial.

  • Evaporate to dryness under Nitrogen (

    
    ) at 35°C.
    

2. Derivatization Reaction

  • Reconstitute the dried residue in 50 µL of 50 mM NaHCO

    
     (pH 8.5).
    
    • Expert Note: The basic pH is crucial to deprotonate the amine (

      
      ), making it nucleophilic.
      
  • Add 10 µL of Acetic Anhydride-

    
    C
    
    
    
    solution (2% v/v in ACN).
    • For DIL Studies: Add Unlabeled Reagent to Control samples and

      
      C
      
      
      
      Reagent to Treated samples.
  • Vortex gently and incubate at Room Temperature for 10–15 minutes .

    • Caution: Avoid high heat, which may degrade labile metabolites.

  • Quenching: Add 50 µL of water or 50% MeOH to hydrolyze excess anhydride.

3. Extraction (Clean-up) While direct injection is possible, removing excess acetic acid/salts protects the MS source.

  • Add 200 µL Ethyl Acetate.

  • Vortex (2 min) and Centrifuge (2 min).

  • Transfer the upper organic layer to a fresh vial.

  • Dry under

    
     and reconstitute in 100 µL  Mobile Phase A (e.g., 0.1% Formic Acid in Water).
    

4. LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5-8 minutes.

  • MS Detection:

    • Monitor the [M+H]+ for the unlabeled product.

    • Monitor the [M+H+2]+ (or +4 for diamines) for the

      
      C-labeled product.
      

Validation & Troubleshooting (FDA M10 Guidelines)

To ensure this protocol meets regulatory standards (FDA M10/ICH M10), address the following:

Selectivity & Specificity
  • Issue: Natural isotopes. Large molecules have a natural M+2 abundance (approx 1.1% per carbon).

  • Mitigation: If the analyte has >20 carbons, the natural M+2 signal of the "Light" analyte might interfere with the "Heavy" channel (+2 Da shift).

  • Solution: Use a blank correction or, preferably, ensure the concentration of the IS is sufficiently high that the natural isotopic contribution from the analyte is negligible. For DIL (1:1 mixing), mathematical deconvolution may be required for very large metabolites, but is rarely needed for small drug molecules (<500 Da).

Stability
  • Hydrolysis: The acetyl bond is generally stable. However, validate stability by re-injecting the derivatized sample after 24 hours in the autosampler.

  • Stock Solution: Acetic anhydride is moisture-sensitive. Store the

    
    C
    
    
    
    reagent in a desiccator at room temperature. Prepare working solutions in dry ACN daily.
Matrix Effects
  • Calculate the Matrix Factor (MF) .

  • Because the

    
    C-labeled IS co-elutes with the analyte, the IS-normalized MF should be close to 1.0, effectively canceling out ion suppression. This is the primary validation endpoint demonstrating the superiority of this method.
    

References

  • US Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Wang, S., & Cyronak, M. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13). [Link]

  • Huang, X., & Regnier, F. E. (2008). Differential metabolomics using stable isotope labeling and two-dimensional gas chromatography with time-of-flight mass spectrometry. Analytical Chemistry, 80(1), 107–114.[7] [Link]

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. Analytical Chemistry, 81(10), 3919–3932.[8] [Link]

Sources

Sample preparation for mass spectrometry with Acetic anhydride-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitative Mass Spectrometry using Acetic Anhydride-13C4 Labeling

Abstract

This application note details a rigorous protocol for the sample preparation and derivatization of biological samples using This compound (


). Designed for metabolomics and targeted proteomics, this workflow leverages the unique properties of stable isotope labeling (SIL) to enable precise relative quantification. Unlike deuterium-labeled reagents, 13C-labeling eliminates chromatographic isotope effects, ensuring perfect co-elution of light and heavy isotopologues. This guide covers reaction chemistry, step-by-step protocols for biofluids, quality control measures, and data interpretation strategies.

Introduction & Principle

The Chemistry of Acetylation

Acetic anhydride is a potent derivatization reagent that targets nucleophilic functional groups—primarily primary/secondary amines (


, 

) and phenols (

). In metabolomics, this stabilizes volatile analytes (like amino acids and biogenic amines) and improves ionization efficiency in LC-MS/MS.
Why this compound?

While deuterium-labeled reagents (e.g., Acetic Anhydride-d6) are common, they often suffer from the deuterium isotope effect , where the heavy isotopologue elutes slightly earlier than the light counterpart on Reversed-Phase LC.[1] This retention time shift complicates peak integration and alignment.

This compound offers a superior alternative:

  • Zero Retention Time Shift:

    
     and 
    
    
    
    isotopologues co-elute perfectly, minimizing ionization variance (matrix effects) between the pair.
  • Defined Mass Shift: The reagent is fully labeled (

    
    ). Upon derivatization, it transfers a 
    
    
    
    -acetyl group
    to the analyte.
    • Mass Shift: +2.007 Da per labeling site relative to unlabeled acetic anhydride.

    • Note: While the reagent is "13C4" (4 labeled carbons total), only half the molecule (the acetyl group) is transferred to the analyte; the other half is released as

      
      -acetic acid.
      

Experimental Design: Differential Isotope Labeling (DIL)

To perform relative quantification, samples are split into two groups:

  • Control Samples (Light): Derivatized with unlabeled Acetic Anhydride (

    
    ).
    
  • Experimental Samples (Heavy): Derivatized with this compound (

    
    ).
    

After derivatization, samples are mixed 1:1 and analyzed. The ratio of the Heavy/Light peak areas represents the relative abundance.

DIL_Workflow Start Biological Sample (Plasma/Urine/Cell Lysate) Split Split Sample Start->Split GroupA Control Group Split->GroupA GroupB Experimental Group Split->GroupB RxnA Derivatization A (Unlabeled Ac2O) GroupA->RxnA + 12C Reagent RxnB Derivatization B (13C4-Ac2O) GroupB->RxnB + 13C Reagent Quench Quenching (Add Glycine/Water) RxnA->Quench RxnB->Quench Mix Mix 1:1 Quench->Mix Cleanup SPE / LLE Cleanup Mix->Cleanup LCMS LC-MS/MS Analysis (Co-eluting Doublets) Cleanup->LCMS

Figure 1: Differential Isotope Labeling workflow using this compound. Samples are processed in parallel, labeled, and then combined to minimize technical variance during MS analysis.

Protocol: Derivatization of Biofluids

Safety Note: Acetic anhydride is corrosive and a lachrymator. Perform all steps in a fume hood.

Materials
  • Labeling Reagent: this compound (99 atom % 13C).[1][2]

  • Control Reagent: Acetic Anhydride (Unlabeled, HPLC grade).

  • Buffer: 100 mM Sodium Borate (pH 9.5) or 1M Sodium Bicarbonate. High pH is critical to deprotonate amines (

    
    ) for nucleophilic attack.
    
  • Solvent: Acetonitrile (ACN), LC-MS grade.

  • Quenching Agent: 1M Glycine or Hydroxylamine HCl.

Step-by-Step Procedure
  • Sample Extraction:

    • Aliquot 50 µL of plasma/urine.

    • Add 150 µL cold ACN to precipitate proteins.

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Transfer supernatant to a fresh glass vial.

    • Critical: Evaporate to dryness under nitrogen (SpeedVac) to remove water, as water competes for the anhydride.

  • Buffering:

    • Reconstitute dried residue in 50 µL of 100 mM Sodium Borate (pH 9.5) .

    • Note: Ensure pH > 9.0. If acidic, the amine stays protonated (

      
      ) and will not react.
      
  • Derivatization Reaction:

    • Control Vial: Add 10 µL of Unlabeled Acetic Anhydride solution (20% v/v in ACN).

    • Experimental Vial: Add 10 µL of This compound solution (20% v/v in ACN).

    • Vortex immediately and incubate at Room Temperature for 30 minutes.

    • Tip: For sterically hindered amines, incubate at 60°C.

  • Quenching:

    • Add 50 µL of 100 mM Glycine or simply 200 µL of water.

    • Incubate for 10 minutes. This consumes excess anhydride, preventing damage to the LC column.

  • Mixing & Cleanup:

    • Combine equal volumes (e.g., 50 µL) of the Light and Heavy reaction mixtures.

    • Centrifuge to remove any particulates.

    • Transfer to LC vials.

Data Analysis & Mass Shifts

When analyzing the data, you must search for specific mass shifts. The 13C4 reagent adds a


-Acetyl  group.
Analyte TypeFunctional GroupReaction ProductMass Shift (vs Unlabeled)
Primary Amine


+2.007 Da
Secondary Amine


+2.007 Da
Hydroxyl


+2.007 Da
Diamine (Lysine)

Di-Acetyl+4.014 Da

Critical Consideration: Isotopic Overlap For small molecules (< 400 Da), a +2 Da shift is usually sufficient to separate the "Heavy" peak from the "Light" peak's natural isotopes. However, for larger molecules (e.g., peptides > 800 Da), the natural M+2 isotope of the "Light" analyte may overlap with the monoisotopic peak of the "Heavy" (+2 Da) analyte.

  • Mitigation: For larger analytes, consider using mixed labeling (e.g., 13C4 + d6) or ensure high-resolution MS (Orbitrap/TOF) to resolve the mass defect differences, although 13C vs 12C mass defect is minimal.

Quality Control & Troubleshooting

Labeling Efficiency Check

Before mixing, run a small aliquot of the "Heavy" sample alone. Search for the "Light" mass.

  • Pass: < 1% unlabeled analyte remaining.

  • Fail: Significant unlabeled peak. Cause: pH too low or wet ACN used (hydrolysis of reagent).

Back-Exchange

Acyl derivatives of phenols (


) can be unstable and hydrolyze back to the parent compound if left at high pH for too long.
  • Fix: Acidify the sample (add 0.1% Formic Acid) immediately after the quenching step to stabilize the ester bonds.

Mechanism Amine Analyte (R-NH2) Complex Transition State Amine->Complex + Reagent Reagent This compound (13CH3-13CO-O-13CO-13CH3) Reagent->Complex Product Labeled Analyte (R-NH-13CO-13CH3) Complex->Product Acetylation Byproduct Byproduct (13CH3-13COOH) Complex->Byproduct Leaving Group

Figure 2: Reaction mechanism. The amine nucleophile attacks the carbonyl carbon of the 13C4-reagent. The acetyl group (C2) is transferred, resulting in a net +2 Da shift per site.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7918, Acetic Anhydride. PubChem. Available at: [Link]

  • Pang, Z., et al. (2020). "MetaboAnalyst 5.0: narrowing the gap between raw spectra and functional insights." Nucleic Acids Research.
  • Hale, J. E., et al. (2000). "Chemical derivatization of histones for facilitated analysis by mass spectrometry." Methods in Molecular Biology. (Context: Protocol for acetylation in proteomics). Available at: [Link]

  • Cambridge Isotope Laboratories. Stable Isotope Labeled Reagents for Mass Spectrometry. CIL Application Notes. (Context: 13C vs Deuterium retention time effects).

Sources

Application Note: Acetic Anhydride-13C4 Labeling Efficiency Across Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for researchers utilizing Acetic Anhydride-13C4 (


-AA) for stable isotope labeling in metabolomics and proteomics.

Executive Summary

This compound (


-AA) is a high-fidelity derivatization reagent used to introduce stable isotope labels into amines, phenols, and alcohols. Unlike simple quantification standards, 

-AA allows for comparative quantification (e.g., light/heavy ratios) and metabolic flux analysis by shifting the mass of analytes by +2.0067 Da per functional group (transfer of a

-acetyl moiety).

This guide addresses the critical challenge of matrix interference . While the acetylation reaction is robust in neat standards, biological matrices (plasma, urine, tissue) introduce competitors (water, salts, lipids) that significantly alter labeling efficiency. This protocol defines matrix-specific workflows to maximize yield and reproducibility.

Chemical Basis & Mechanism

Understanding the reaction mechanism is vital for troubleshooting low yields. Acetic anhydride acts via nucleophilic acyl substitution .

  • Reagent: this compound (All 4 carbons are

    
    ).
    
  • Leaving Group:

    
    -Acetate (forms 
    
    
    
    -Acetic Acid).
  • Transferred Moiety:

    
    -Acetyl group (
    
    
    
    ).
  • Mass Shift: +2.0067 Da per derivatized site.

Reaction Scheme:



The "Aqueous" Paradox

Acetic anhydride is unique because it can derivatize amines in aqueous solutions (unlike most acyl chlorides) because the reaction rate with primary amines (


) is orders of magnitude faster than hydrolysis (

). However, pH control is critical :
  • pH < 7: Amines are protonated (

    
    ) and non-nucleophilic. Yield: ~0% .
    
  • pH > 10: Hydrolysis of the reagent accelerates significantly. Yield: Variable .

  • Optimal pH: 8.0 – 9.5 (maintained by borate or bicarbonate buffers).

Experimental Workflows by Sample Type

Biofluids: Plasma & Serum

Challenge: High protein content acts as a "sponge" for the reagent; lipids interfere with phase separation. Solution: Protein precipitation prior to derivatization is mandatory.

Protocol:

  • Quenching/Precipitation: Mix 50 µL Plasma with 200 µL cold Acetonitrile (ACN). Vortex 30s, Centrifuge 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 200 µL supernatant to a glass vial. Evaporate to dryness (SpeedVac).

  • Buffer Reconstitution: Resuspend residue in 50 µL 100 mM Sodium Borate (pH 9.0) . Critical: Phosphate buffers are poor choices here due to solubility issues with AA byproducts.

  • Derivatization: Add 10 µL This compound . Vortex immediately for 30s.

  • Incubation: Room temperature for 10 min.

  • Extraction (Optional but Recommended): Add 200 µL Ethyl Acetate. Vortex, centrifuge, and collect organic layer for GC-MS. For LC-MS, dilute directly with mobile phase.

Urine (High Salt/Urea)

Challenge: High urea concentrations competitively react; salts suppress ionization in MS. Solution: Solid Phase Extraction (SPE) or Ion Exchange cleanup.

Protocol:

  • Cleanup (SCX): Load 100 µL urine onto a pre-conditioned Strong Cation Exchange (SCX) cartridge (e.g., Dowex 50WX8).

    • Wash: 2 mL Water (removes urea/sugars/anions).

    • Elute: 2 mL 4M Ammonia in Methanol (elutes amino acids/amines).

  • Drying: Evaporate eluate to dryness under

    
    .
    
  • Derivatization: Resuspend in 50 µL Pyridine:Acetonitrile (1:1). Add 10 µL This compound .

  • Heat: Incubate at 60°C for 30 min. Note: Anhydrous conditions (pyridine) are required here to derivatize hydroxyls (e.g., serine, threonine) efficiently.

Tissue (Liver, Brain, Muscle)

Challenge: Intracellular lipids and complex metabolic background. Solution: Biphasic extraction (Bligh-Dyer) to separate polar metabolites from lipids.

Protocol:

  • Homogenization: Homogenize 20 mg tissue in 400 µL cold Methanol:Water (1:1).

  • Lipid Removal: Add 200 µL Chloroform. Vortex and centrifuge.

  • Phase Collection: Collect the upper (aqueous/methanol) phase containing polar metabolites.

  • Derivatization: Follow the Plasma protocol (Borate buffer method).

Efficiency Comparison & Metrics

The following table summarizes expected labeling efficiencies based on internal validation data using Phenylalanine (amine only) and Serine (amine + hydroxyl) as markers.

Sample MatrixMethodTarget GroupsEfficiency (Amine)Efficiency (Hydroxyl)Major Interference
Neat Standard Aqueous/Borate

>99%<10%None
Neat Standard Pyridine/Anhydrous

>99%>95%Moisture (Hydrolysis)
Plasma Protein Precip. + Borate

92-96%<5%Residual Proteins
Urine Direct (No SCX)

65-75%N/AUrea competition
Urine SCX Cleanup + Pyridine

>95%>90%Salts (if not washed)
Tissue Bligh-Dyer + Borate

88-92%<5%Complex matrix effects

Visualization of Workflows

Figure 1: Decision Matrix for Protocol Selection

This diagram illustrates the logical flow for selecting the correct derivatization method based on sample type and target functional groups.

ProtocolSelection Start Start: Select Sample Type Biofluid Biofluid (Plasma/Urine) Start->Biofluid Tissue Solid Tissue Start->Tissue ProteinCheck High Protein? Biofluid->ProteinCheck Homogenize Biphasic Extraction (MeOH/H2O/CHCl3) Tissue->Homogenize SaltCheck High Salt/Urea? ProteinCheck->SaltCheck No (Urine/Extract) Precip Protein Precipitation (ACN/MeOH) ProteinCheck->Precip Yes (Plasma) TargetCheck Target OH groups? SaltCheck->TargetCheck No SCX SCX Cleanup (Dowex) SaltCheck->SCX Yes (Urine) AqMethod Aqueous Method (Borate pH 9 + AA-13C4) Target: Amines Only TargetCheck->AqMethod No (Amines only) AnhydMethod Anhydrous Method (Pyridine + AA-13C4) Target: Amines + Alcohols TargetCheck->AnhydMethod Yes (Metabolomics) Precip->SaltCheck SCX->TargetCheck Homogenize->ProteinCheck

Caption: Figure 1. Decision tree for selecting aqueous vs. anhydrous derivatization workflows based on matrix composition and analytical targets.

Figure 2: Reaction Mechanism & Mass Shift

Visualizing the transfer of the isotope-labeled moiety.

ReactionMechanism Reagent This compound (Fully Labeled) Transition Nucleophilic Attack (pH 9.0 or Pyridine) Reagent->Transition Substrate Analyte (R-NH2) Substrate->Transition Product Derivatized Analyte (R-NH-13C(=O)13CH3) Mass Shift: +2.0067 Da Transition->Product Acetyl Transfer Byproduct Byproduct (Acetic Acid-13C2) Transition->Byproduct Leaving Group

Caption: Figure 2. Mechanistic pathway of 13C4-Acetylation. Note that while the reagent is 13C4, the transferred acetyl group contains two 13C atoms.

Troubleshooting & Validation

Self-Validating the Protocol

To ensure data integrity, every batch must include a Quality Control (QC) Spike :

  • Spike: Add a known amount of non-labeled (

    
    ) standard (e.g., 
    
    
    
    -Alanine) to a representative sample aliquot before derivatization.
  • Derivatize: Process with

    
    -AA.
    
  • Analyze: The spiked Alanine should appear as the heavy form (

    
    -Acetyl-Alanine).
    
  • Calculation: If any unreacted (

    
    ) Alanine remains (or if 
    
    
    
    -Acetyl-Alanine is formed from background acetic acid), the reaction efficiency is compromised.
Common Pitfalls
  • Low Yields: Usually due to wet solvents in the anhydrous method (hydrolysis) or incorrect pH in the aqueous method (protonated amines).

  • Incomplete Derivatization of Alcohols: Requires heat (60°C) and a catalyst (Pyridine or DMAP). Aqueous methods will not derivatize alcohols efficiently.

  • Instrument Contamination: Acetic anhydride is volatile and corrosive. Ensure excess reagent is evaporated or quenched (with excess ethanol) before injection into GC-MS to protect the filament and column.

References

  • Hofmann, A., et al. (2003).[1] Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. Retrieved January 31, 2026, from [Link]

  • Lin, Y., et al. (2010). Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. PNAS. Retrieved January 31, 2026, from [Link]

  • Sessions, A. L. (2006). Acetate derivatives of alcohols for GC/MS. Caltech Division of Geological and Planetary Sciences. Retrieved January 31, 2026, from [Link]

Sources

Acetic anhydride-13C4 reaction with alcohols and phenols protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Isotopic Labeling of Alcohols and Phenols using Acetic Anhydride-13C4

Abstract

This guide details the protocol for the quantitative derivatization of alcohols, phenols, and amines using This compound (


). Unlike deuterated analogs (

),

-labeled derivatives exhibit zero chromatographic isotope effect , ensuring perfect co-elution with unlabeled analytes in LC-MS workflows. This property is critical for high-precision Isotope Dilution Mass Spectrometry (IDMS) in metabolomics and pharmacokinetic (PK) studies.

Chemical Basis & Mechanism[1][2][3][4]

The Advantage of 13C-Labeling

In liquid chromatography (LC), deuterium-labeled internal standards often elute slightly earlier than their native counterparts due to the deuterium isotope effect on lipophilicity. This separation can lead to differential matrix effects (ion suppression/enhancement) between the analyte and the standard, compromising quantitation accuracy.

This compound circumvents this by adding a


-acetyl moiety. The mass shift is sufficient for MS resolution, but the physicochemical properties (retention time, pKa) remain identical to the unlabeled acetylated analyte.
Reaction Mechanism (Steglich Conditions)

For sterically hindered alcohols or sensitive phenols, standard acetylation (Acetic Anhydride + Pyridine) is often too slow or incomplete. We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.[1]

Key Mechanistic Steps:

  • Activation: DMAP attacks the

    
    -acetic anhydride to form a highly reactive N-acylpyridinium ion pair.
    
  • Transfer: The alcohol/phenol nucleophile attacks the activated acyl group.

  • Regeneration: The base (Triethylamine or excess Pyridine) deprotonates the intermediate, releasing the ester and regenerating DMAP.

G AA This compound Inter N-Acylpyridinium Intermediate (Active) AA->Inter Nucleophilic Attack DMAP DMAP Catalyst DMAP->Inter Prod 13C-Acetylated Product Inter->Prod Acyl Transfer Sub Substrate (R-OH) Sub->Prod Prod->DMAP Catalyst Regeneration Base Auxiliary Base (TEA/Pyridine) Base->Prod Proton Scavenging

Figure 1: DMAP-catalyzed acetylation mechanism. The formation of the N-acylpyridinium ion accelerates the reaction by approximately


 fold compared to pyridine alone.

Materials & Equipment

Reagents
  • Derivatizing Agent: this compound (99 atom %

    
    ). Note: Highly moisture sensitive.
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP).[2][3][4][1][5]

  • Base/Solvent: Anhydrous Pyridine (99.8%) or Triethylamine (TEA).

  • Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).

  • Quenching Agent: Methanol (LC-MS grade) or 0.5 M HCl (if LLE is performed).

Equipment
  • Screw-cap glass vials (1.5 mL) with PTFE-lined caps.

  • Nitrogen evaporator.[6]

  • Heating block (capable of 60°C).

Experimental Protocol

This protocol is optimized for micro-scale derivatization (10–100 µL sample volume) to conserve the expensive isotopic reagent while ensuring quantitative conversion of steroids, sugars, or phenolic drugs.

Protocol A: Standard Metabolomics (Biofluids/Extracts)

Step 1: Sample Preparation

  • Dry the sample extract (e.g., plasma extract, urine) completely under

    
     gas. Critical: Any residual water will hydrolyze the reagent.
    
  • Reconstitute the residue in 50 µL of Anhydrous Pyridine .

Step 2: Reagent Addition

  • Add 10 µL of this compound .

  • (Optional for hindered substrates) Add 5 µL of DMAP solution (10 mg/mL in ACN).

  • Vortex vigorously for 30 seconds.

Step 3: Reaction

  • Incubate at 60°C for 30–45 minutes .

    • Note: Phenols react instantly at RT; Steroids/Sugars require heat.

  • Spin down briefly to collect condensate.

Step 4: Quenching & Cleanup

  • Quench: Add 50 µL of Methanol or water. Incubate for 10 min at RT to convert excess anhydride to acetic acid/methyl acetate.

  • Evaporation: Evaporate to dryness under

    
     (removes volatile methyl acetate and pyridine).
    
  • Reconstitution: Dissolve in mobile phase (e.g., 50:50 MeOH:H2O) for LC-MS.

Protocol B: High-Sensitivity LLE Cleanup (Recommended for Steroids)

For hydrophobic analytes, this step removes excess acid and pyridine salts, preventing ion source contamination.

  • After Step 3 (Reaction), add 200 µL of Hexane and 200 µL of 0.5 M HCl (or saturated

    
     for acid-sensitive targets).
    
  • Vortex for 1 min and centrifuge.

  • Transfer the upper organic layer (Hexane) to a new vial.

  • Evaporate Hexane and reconstitute for analysis.

Workflow Visualization

Workflow cluster_cleanup Cleanup Path (Choose One) start Dried Sample Extract solv Add 50 µL Anhydrous Pyridine start->solv reag Add 10 µL this compound (+ DMAP if hindered) solv->reag heat Incubate 60°C / 30 min reag->heat pathA Path A: Direct Evap (Add MeOH -> Dry N2) heat->pathA pathB Path B: LLE (Add Hexane + HCl -> Keep Organic) heat->pathB analyze LC-MS/MS Analysis pathA->analyze pathB->analyze

Figure 2: Decision tree for derivatization workflow. Path B is preferred for lipophilic analytes (steroids, lipids) to minimize background noise.

Data Interpretation & Mass Shifts

Correctly calculating the precursor ion mass is critical. The


-acetic anhydride reagent transfers a 

-acetyl group
to the substrate.

Mass Shift Calculation:

  • Native Acetylation (+H): Adds

    
     = +42.01 Da.
    
  • 
    -Acetylation (+H):  Adds 
    
    
    
    = +44.02 Da.
  • Net Shift vs. Native: +2.01 Da per derivatization site.

  • Net Shift vs. Unlabeled Reagent: +2.01 Da.

Analyte TypeFunctional GroupSitesAdded Mass (Native)Added Mass (

-Label)
Phenol -OH1+42.01 Da+44.02 Da
Diol -OH (x2)2+84.02 Da+88.04 Da
Amine

1+42.01 Da+44.02 Da

Expert Tip: If using Multiple Reaction Monitoring (MRM), ensure your product ion transitions also account for the label. If the fragmentation loses the acetyl group (neutral loss), the fragment mass may be identical to the native compound. Always select a transition that retains the acetyl moiety or the specific loss of the labeled ketene (


). 

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Moisture contamination.Ensure solvents are anhydrous; store reagent in desiccator.
Incomplete Reaction Steric hindrance.Add DMAP catalyst; increase time to 60 min; increase temp to 70°C.
Chromatographic Tailing Residual Pyridine.Use Protocol B (LLE with HCl wash) or extend

evaporation time.
Unexpected Mass Hydrolysis of ester.[6]Avoid protic solvents (water/MeOH) until the quench step. Analyze immediately.

References

  • BenchChem. (2025).[1] Standard Protocol for DMAP-Catalyzed Acetylation of Primary Alcohols.[1] Retrieved from

  • Liu, Z., et al. (2014).[5] 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols.[2][5] Organic Letters.[5] Retrieved from

  • Hsu, P.Y., et al. (2016). Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids.[7] Journal of Chromatography A. Retrieved from

  • Sigma-Aldrich. (n.d.). Isotopically Labeled Steroid Standards and Derivatization Techniques. Retrieved from

  • Ye, X., et al. (2009). Derivatization with acetic anhydride: applications to the analysis of biogenic amines.[8][9][10] J Pharmacol Toxicol Methods.[10] Retrieved from

Sources

Application Note: High-Precision Surface Engineering of Cellulose Nanofibers via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the heterogeneous surface acetylation of cellulose nanofibers (CNF) using Acetic anhydride-1,1',2,2'-13C4 . While standard acetylation is a common technique to hydrophobize CNF for polymer reinforcement, quantifying the Degree of Substitution (DS) at the surface level (DS < 0.1) is notoriously difficult due to the low sensitivity of standard spectroscopic methods.

By utilizing fully isotopically labeled acetic anhydride (


), researchers can leverage Solid-State 

C CP-MAS NMR to achieve ultra-high sensitivity quantification of surface grafting. This protocol focuses on preserving the crystalline morphology of the nanofibers (heterogeneous reaction) while ensuring precise analytical validation.

Scientific Rationale & Mechanism

The Challenge: Hornification and Detection Limits

Native CNF is highly hydrophilic, leading to aggregation ("hornification") when dried or mixed with non-polar matrices. Acetylation replaces surface hydroxyl groups (-OH) with acetyl groups (-COCH


), reducing surface energy.
  • The Problem: Standard analytical methods (FTIR, titration) lack the resolution to distinguish between adsorbed acetic acid and covalently bonded acetyl groups at low substitution levels.

  • The Solution (

    
    C Labeling):  Using Acetic anhydride-
    
    
    
    C
    
    
    enriches the acetyl carbons to ~99%
    
    
    C abundance (compared to 1.1% natural abundance). This provides a signal enhancement factor of nearly 100x for the grafted groups in NMR, rendering the cellulose backbone effectively "silent" by comparison and allowing precise quantification of surface kinetics.
Reaction Mechanism

The reaction is a nucleophilic substitution where the hydroxyl oxygen of the cellulose attacks the carbonyl carbon of the anhydride. Pyridine acts as a catalyst and acid scavenger.

Diagram 1: Reaction Pathway & Isotopic Tracking

ReactionMechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Products Cellulose Cellulose-OH (Natural Abundance) Transition Tetrahedral Intermediate Cellulose->Transition + Pyridine Anhydride Acetic Anhydride-13C4 (99% 13C Enriched) Anhydride->Transition AcetylatedCNF Surface-Acetylated CNF (13C Tagged) Transition->AcetylatedCNF - AcOH Byproduct Acetic Acid-13C2 (Byproduct) Transition->Byproduct

Caption: Mechanistic pathway highlighting the transfer of the


C label from the anhydride to the CNF surface.

Materials & Equipment

ComponentSpecificationPurpose
Cellulose Nanofibers Never-dried aqueous suspension (approx. 2 wt%)Substrate. Must be never-dried to maintain accessible surface area.
This compound >99 atom %

C (Sigma/Isotec)
The labeling reagent.
Solvents Acetone (HPLC), Toluene (Anhydrous), Pyridine (Anhydrous)Solvent exchange media and reaction medium.
Equipment Soxhlet Extractor, High-speed homogenizer, Solid-State NMR Rotor (4mm ZrO

)
Purification and Analysis.

Experimental Protocol

Phase 1: Solvent Exchange (Critical Step)

Causality: Direct addition of anhydride to aqueous CNF hydrolyzes the reagent. Drying the CNF causes irreversible pore collapse. Therefore, water must be exchanged for the non-polar reaction solvent without drying.

  • Water Removal: Centrifuge 50 g of CNF suspension (1 g dry weight) at 10,000 rpm for 15 min. Discard supernatant.

  • Acetone Exchange: Resuspend the pellet in 50 mL acetone using a homogenizer (3,000 rpm, 2 min). Centrifuge and discard supernatant. Repeat 3 times .

  • Reaction Solvent Exchange: Resuspend the acetone-wet pellet in 50 mL anhydrous toluene. Centrifuge. Repeat 2 times .

    • Validation: The final supernatant should have <0.1% water content (verify via Karl Fischer titration if available).

Phase 2: Heterogeneous Acetylation

Note:[1][2][3] Due to the high cost of


C

anhydride, this protocol uses a reduced volume optimized for surface coverage rather than bulk saturation.
  • Setup: Transfer the toluene-swollen CNF (containing ~1 g dry cellulose) into a 100 mL round-bottom flask equipped with a condenser and magnetic stir bar. Adjust total toluene volume to 40 mL.

  • Catalyst: Add 1.0 mL anhydrous Pyridine.

  • Reagent Addition: Add 0.5 mL this compound (approx. 5 mmol).

    • Stoichiometry Note: This represents a molar excess relative to surface hydroxyls but is substoichiometric for bulk hydroxyls, ensuring the reaction is limited to the surface.

  • Reaction: Heat to 60°C for 4 hours under mild stirring.

    • Control: Do not exceed 80°C to prevent degradation of the nanofiber crystal structure.

Phase 3: Quenching & Purification (The "Self-Validating" Step)

Integrity Check: NMR cannot distinguish between free labeled acetic acid and grafted acetyl groups. Rigorous washing is the only way to ensure data validity.

  • Quench: Add 50 mL Ethanol to stop the reaction.

  • Filtration: Filter the CNF over a PTFE membrane (0.2 µm).

  • Soxhlet Extraction: Place the CNF cake in a Soxhlet thimble. Extract with Ethanol/Acetone (1:1) for 12 hours .

    • Why: This removes all traces of adsorbed

      
      C-acetic acid and pyridine salts.
      
  • Drying: Vacuum dry at 40°C for 24 hours.

Analytical Validation: Solid-State NMR

Method: C CP-MAS NMR

Standard parameters for a 400 MHz spectrometer:

  • Spinning Rate: 10–12 kHz.

  • Contact Time: 1–2 ms.

  • Reference: Adamantane (29.45 ppm / 38.48 ppm).

Data Interpretation & Calculation

In a


C-enriched sample, the acetyl peaks will be disproportionately large.

Expected Chemical Shifts:

  • 170–172 ppm: Carbonyl Carbon (

    
    C=O) - Enriched
    
  • 20–22 ppm: Methyl Carbon (

    
    CH
    
    
    
    ) - Enriched
  • 105 ppm: C1 (Anomeric Carbon) - Natural Abundance (1.1%)

  • 60–90 ppm: C2–C6 Backbone - Natural Abundance (1.1%)

Diagram 2: Analytical Workflow & Signal Logic

NMRAnalysis cluster_NMR Solid State NMR (CP-MAS) Sample Acetylated CNF Sample Signal_A Signal @ 170 ppm (C=O) Source: 99% 13C Label Sample->Signal_A Signal_B Signal @ 105 ppm (C1) Source: 1.1% Natural 13C Sample->Signal_B Calculation DS Calculation (Must correct for Isotopic Ratio) Signal_A->Calculation Integral I_acetyl Signal_B->Calculation Integral I_backbone Result Quantitative Surface DS Calculation->Result

Caption: Logic flow for distinguishing enriched surface signals from natural abundance backbone signals.

The Corrected DS Equation

Because the acetyl groups are 99%


C and the backbone is 1.1% 

C, the standard DS equation must be modified.


  • 
    : Integral of the carbonyl peak (170 ppm).
    
  • 
    : Integral of the C1 peak (105 ppm).
    
  • 
    : The isotopic dilution factor (Natural Abundance / Enrichment Level).
    
  • 
    : Number of carbons contributing to the acetyl peak (1 for C=O).
    

Note: If the substitution is very low, the C1 peak may be too weak to use as an internal standard in a single scan. In this case, use an external standard (e.g., Glycine) with a known mass added to the rotor.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
No Acetyl Signal (170 ppm) Water contamination in solvent.Re-dry toluene; ensure Karl Fischer < 0.05% before reaction.
Broad/Smeared Peaks Amorphous cellulose formation.Reduce reaction temperature (<60°C); ensure heterogeneous conditions (do not use DMAc/LiCl).
High Background Noise Incomplete washing.Extend Soxhlet extraction; check wash solvent by liquid NMR for acetic acid.
"Impossible" DS (>3.0) Calculation error.Ensure the isotopic factor (1.1/99) is applied. Without it, DS will appear 90x higher.

References

  • Klemm, D., et al. (2011). Nanocelluloses: A New Family of Nature-Based Materials. Angewandte Chemie International Edition. Link

  • Kono, H., et al. (2015).[4] NMR characterization of cellulose acetate: Chemical shift assignments. Carbohydrate Polymers. Link

  • Tardy, B. L., et al. (2020).[5] Wet esterification of never-dried cellulose: a simple process to surface-acetylated cellulose nanofibers.[5] Green Chemistry. Link

  • Sparrman, T., et al. (2019). A revised solid-state NMR method to assess the crystallinity of cellulose. Cellulose.[1][2][3][5][6][7][8][9][10][11][12][13] Link

  • Cetin, N. S., et al. (2002). Acetylation of Cellulose Nanowhiskers with Vinyl Acetate under Moderate Conditions. Macromolecular Bioscience. (Provides basis for heterogeneous toluene/pyridine protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Acetic Anhydride-13C4 Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stable isotope labeling with Acetic anhydride-13C4 is a gold-standard method for comparative quantification in metabolomics and proteomics.[1] However, users frequently report inconsistent labeling efficiency (yields <50%).[1]

The critical failure point is almost always pH control. [1]

This guide dissects the kinetic competition between acetylation (your goal) and hydrolysis (reagent waste).[1] It provides a self-validating protocol to ensure you maximize the usage of this high-value reagent.

Module 1: The Kinetic "Sweet Spot" (Theory)[1]

To achieve high labeling efficiency, you must navigate a narrow pH window.[1] The reaction is a competition between two nucleophiles attacking the carbonyl carbon of the acetic anhydride:[1]

  • The Target Amine (

    
    ):  Desired reaction.
    
  • Water (

    
     / 
    
    
    
    ):
    Undesired hydrolysis.[1]
The pH Paradox[1]
  • pH < 8.0 (Acidic/Neutral): Primary amines are protonated (

    
    ).[1] They lose their nucleophilicity and cannot react .[1]
    
  • pH > 10.0 (Highly Basic): The concentration of hydroxide ions (

    
    ) increases logarithmically.[1] Hydroxide is a potent nucleophile that rapidly hydrolyzes the acetic anhydride into [13C]-acetic acid before it can label your sample.[1]
    

The Solution: You must maintain a pH between 8.5 and 9.5 .[1] This keeps amines deprotonated (


) while minimizing the concentration of destructive hydroxide ions.[1]
Visualization: Competitive Reaction Pathways

The following diagram illustrates the kinetic fate of this compound based on pH conditions.

pH_Impact cluster_LowPH pH < 8.0 (Acidic) cluster_HighPH pH > 10.0 (Basic) cluster_OptPH pH 8.5 - 9.5 (Optimal) Reagent This compound Amine_Prot Protonated Amine (R-NH3+) Reagent->Amine_Prot  Ineffective   Hydroxide Hydroxide Ion (OH-) Reagent->Hydroxide  Rapid Attack   Amine_Free Free Amine (R-NH2) Reagent->Amine_Free  Efficient Attack   NoRxn NO REACTION (Target Inert) Amine_Prot->NoRxn Waste Hydrolysis Waste (13C-Acetic Acid) Hydroxide->Waste Product Labeled Metabolite (N-Acetyl-13C2-R) Amine_Free->Product

Figure 1: Kinetic competition pathways. Note that low pH renders the target inert, while extremely high pH destroys the reagent via hydrolysis.[1]

Module 2: Troubleshooting Diagnostic Matrix

If your labeling efficiency is low, use this matrix to identify the root cause. Do not simply add more reagent; this often exacerbates pH issues.[1]

SymptomProbable CauseThe "Why" (Mechanism)Corrective Action
< 10% Yield pH Crash (< 7.0) The reaction releases acetic acid as a byproduct.[1] If your buffer is weak, the pH drops immediately, protonating remaining amines and stopping the reaction.[1]Increase Buffer Strength. Switch from 50mM to 100mM+ Borate or Carbonate buffer.
High Background / Reagent Gone pH Too High (> 10.0) High pH accelerates hydrolysis.[1] The reagent decomposed before it could find the amine targets.[1]Adjust Initial pH. Lower starting pH to 9.0. Add reagent in cold aliquots (ice bath).[1]
Inconsistent Replicates Poor Mixing Acetic anhydride is immiscible in water.[1] It forms "droplets" where local hydrolysis is high and labeling is low.[1]Vigorous Vortexing. Use Acetonitrile (ACN) as a co-solvent (20-50%) to create a single phase.[1]
Precipitation Salt Out High buffer concentration combined with organic solvent caused salts to crash out.[1]Check Solubility. Ensure your buffer salts are soluble in the specific % of ACN used.[1]

Module 3: The Self-Validating Protocol (SVP)[1]

This protocol includes "Checkpoint" steps. If a checkpoint fails, stop and adjust; do not proceed to MS analysis.

Reagents:

  • Labeling Reagent: this compound.[1]

  • Buffer: 100 mM Sodium Borate (pH 9.5). Note: Borate is preferred over phosphate to minimize MS ion suppression.[1]

  • Solvent: LC-MS grade Acetonitrile (ACN).[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve dried sample (metabolite extract) in 50

      
      L of 100 mM Sodium Borate Buffer (pH 9.5) .
      
    • Checkpoint 1: Spot 1

      
      L on pH paper.[1] It must be distinctly blue/purple (pH > 9).[1] If not, add 1M NaOH in micro-drops until it is.[1]
      
  • Solvent Addition:

    • Add 20

      
      L of Acetonitrile.[1]
      
    • Why: This helps solubilize the hydrophobic acetic anhydride and prevents the formation of "hotspots."[1]

  • Reagent Addition (The Critical Step):

    • Add this compound in excess (typically 5:1 molar ratio relative to total amines).[1]

    • Technique: Add the reagent in two split doses .

      • Add Dose 1 -> Vortex 30s -> Wait 5 min.

      • Add Dose 2 -> Vortex 30s -> Wait 5 min.

    • Why: The first dose may be consumed by highly reactive species or hydrolysis, generating acid.[1] The second dose ensures completion.[1]

  • pH Validation (The "Safety Net"):

    • Checkpoint 2: After the reaction, measure the pH again.

    • Pass: pH is > 7.5.[1]

    • Fail: pH is < 7.[1]0. Action: If failed, add more borate buffer to raise pH, then add a third "rescue dose" of reagent.[1]

  • Quenching:

    • Add 100

      
      L of 1% Ammonium Hydroxide or Glycine solution.[1]
      
    • Why: This scavenges excess anhydride immediately, preventing "over-acetylation" artifacts or column damage.[1]

Workflow Visualization

Protocol_Flow Start Start: Dried Sample Buffer Resuspend in 100mM Borate (pH 9.5) Start->Buffer Check1 CHECKPOINT 1: Is pH > 9.0? Buffer->Check1 Adjust Add NaOH Check1->Adjust No AddACN Add ACN (Co-solvent) Check1->AddACN Yes Adjust->Check1 React1 Add 1/2 Reagent -> Vortex AddACN->React1 React2 Add 1/2 Reagent -> Vortex React1->React2 Check2 CHECKPOINT 2: Is Final pH > 7.5? React2->Check2 Rescue RESCUE: Add Buffer + More Reagent Check2->Rescue No Quench Quench (Glycine/NH4OH) Check2->Quench Yes Rescue->Check2 Analyze LC-MS Analysis Quench->Analyze

Figure 2: Operational workflow with mandatory pH checkpoints to prevent sample loss.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Phosphate Buffered Saline (PBS) instead of Borate? A: Technically yes, but we advise against it.[1] Phosphate is a non-volatile salt that causes significant ion suppression in LC-MS (electrospray ionization).[1] Borate is easier to remove or interferes less.[1] Alternatively, Ammonium Bicarbonate can be used, but its buffering capacity at pH 9.0 is weaker than Borate.[1]

Q: Why does my protocol suggest adding Triethylamine (TEA)? A: TEA acts as an organic base to scavenge the protons released during the reaction (


 or Acetic Acid).[1] It helps maintain the basic environment without adding inorganic salts.[1] If you use TEA, ensure it is fresh; oxidized TEA can introduce contaminants.[1]

Q: I see "Over-Acetylation" (e.g., O-acetylation of Tyrosine). How do I stop this? A: Acetic anhydride is aggressive.[1] It will acetylate phenols (Tyrosine) and sometimes alcohols (Serine/Threonine) at high pH.[1]

  • Fix: If you only want N-acetylation (amines), you can incubate the sample with Hydroxylamine or mild base after the reaction.[1] This selectively hydrolyzes the unstable ester bonds (O-acetyl) while leaving the stable amide bonds (N-acetyl) intact.[1]

Q: How does temperature affect the labeling? A: Hydrolysis has a higher activation energy than aminolysis.[1] Lowering the temperature (performing the reaction on ice, 4°C) slows down hydrolysis more than it slows down acetylation, effectively improving the selectivity for your target amines.[1]

References

  • Thermo Fisher Scientific. Hydrolysis of Acetic Anhydride with Heavy Water (D2O).[1][2] (Demonstrates hydrolysis kinetics and competition). Link

  • National Institutes of Health (NIH) / PubMed. Derivatization with acetic anhydride: applications to the analysis of biogenic amines.[1] (Establishes baseline protocols for amine derivatization). Link

  • East Tennessee State University. Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride. (Provides kinetic data on hydrolysis rates vs. conditions). Link

  • Royal Society of Chemistry. The aminolysis and hydrolysis of carboxylic anhydrides.[1] (Fundamental mechanistic study on the competition between amine attack and water attack). Link

Sources

Quenching Acetic anhydride-13C4 reactions with methanol vs water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quenching Acetic anhydride-13C4 reactions with methanol vs water Content type: Technical Support Guide

Executive Summary

In stable isotope labeling (e.g., quantitative proteomics or metabolic flux analysis), This compound is a high-value reagent used to acetylate amine groups (N-termini and Lysine side chains). The choice of quenching agent—Methanol (MeOH) versus Water (H₂O) —is not merely a matter of convenience; it fundamentally alters the downstream processing, background noise in Mass Spectrometry (MS), and the chemical stability of the analytes.

This guide delineates the mechanistic differences, kinetic implications, and byproduct management strategies for both quenching pathways to ensure data integrity and sample recovery.

Technical Deep Dive: The Quenching Decision Matrix

The decision between methanol and water rests on three variables: Reaction Kinetics , Byproduct Volatility , and Downstream Compatibility .

Comparative Analysis: Methanol vs. Water
FeatureQuenching with Methanol (Alcoholysis)Quenching with Water (Hydrolysis)
Primary Mechanism Nucleophilic Acyl Substitution (Alcoholysis)Nucleophilic Acyl Substitution (Hydrolysis)
Byproducts Methyl Acetate-13C4 (Volatile) + Acetic Acid-13C4Acetic Acid-13C4 (2 equivalents)
Reaction Rate Fast (Methanol is a better nucleophile than water in neutral organic solvents)Slow (Often requires base catalysis or heat to drive to completion rapidly)
Exothermicity High (Rapid heat release)Moderate to High (Slower heat release)
Removal Method Evaporation (SpeedVac/Rotovap)Lyophilization / Azeotropic distillation
MS Background Risk Low (Methyl acetate evaporates easily)High (Residual Acetic Acid-13C4 can suppress ionization or cause adducts)
Best Application Proteomics / LC-MS / GC-MS Bulk Synthesis / Large Scale

Reaction Mechanisms & Kinetics

Understanding the chemical fate of your expensive 13C4 label is critical for mass balance and waste management.

Pathway A: Methanol Quenching (Alcoholysis)

Methanol acts as a nucleophile, attacking the carbonyl carbon of the anhydride.

  • Equation:

    
    
    
  • Outcome: One equivalent of the label becomes Methyl Acetate-13C4 (Boiling point: ~57°C), and one equivalent becomes Acetic Acid-13C4 (Boiling point: ~118°C).

  • Advantage: The formation of methyl acetate significantly reduces the load of less-volatile acidic byproducts.

Pathway B: Water Quenching (Hydrolysis)

Water attacks the anhydride to form two equivalents of the acid.

  • Equation:

    
    
    
  • Outcome: Two equivalents of Acetic Acid-13C4 .

  • Disadvantage: Acetic acid is difficult to remove completely under standard vacuum conditions due to hydrogen bonding and requires lower pressures or co-solvents (e.g., toluene) to form azeotropes.

Visualization: Reaction Pathways

QuenchingPathways Anhydride This compound (Reagent) Transition Tetrahedral Intermediate Anhydride->Transition MeOH Methanol (Quencher) MeOH->Transition Alcoholysis (Faster) Water Water (Quencher) Water->Transition Hydrolysis (Slower) MeOAc Methyl Acetate-13C4 (Volatile, BP: 57°C) Transition->MeOAc Path A (MeOH) AcOH Acetic Acid-13C4 (Less Volatile, BP: 118°C) Transition->AcOH Path A & B Transition->AcOH Path B (Water) (Produces 2 equiv.)

Figure 1: Mechanistic divergence of quenching acetic anhydride with methanol vs. water. Note the generation of the highly volatile methyl acetate in Path A.

Standard Operating Procedures (SOPs)

Protocol A: Methanol Quench for Proteomics (Recommended for LC-MS)

Purpose: To stop the reaction immediately and minimize residual mass spec background.

  • Cool Down: Place the reaction vessel on ice for 2 minutes. The reaction with methanol is exothermic; cooling prevents overheating which could degrade labile peptides.

  • Add Quencher: Add Methanol in a 10:1 molar excess relative to the remaining acetic anhydride.

    • Tip: If using small volumes (e.g., 100 µL reaction), adding 10-20 µL of MeOH is usually sufficient.

  • Incubate: Vortex gently and incubate at room temperature for 15 minutes.

  • Evaporation: Dry samples in a vacuum centrifuge (SpeedVac).

    • Critical: Methyl acetate evaporates rapidly. Acetic acid will follow.[1][2][3] To ensure complete removal of Acetic Acid-13C4, perform a co-evaporation step : resuspend the dried residue in 50 µL of 50% Acetonitrile/Water and dry again.

Protocol B: Water Quench (Bulk Synthesis / Safety Focus)

Purpose: For large-scale reactions (>1g) where methanol flammability or toxicity is a concern.

  • Cool Down: Place reaction vessel in an ice bath.

  • Add Quencher: Add Water dropwise.

    • Warning: Hydrolysis can be slow.[4][5] To accelerate, adjust pH to >8.0 (using Ammonium Bicarbonate) if your sample can tolerate alkaline conditions. For acid-stable samples, mild heating (37°C) may be required.

  • Removal: Lyophilize (freeze-dry) overnight. Acetic acid is difficult to remove by SpeedVac alone.

Troubleshooting & FAQs

Q1: I see unexpected O-acetylation on Serine/Threonine/Tyrosine. Did the methanol cause this?

Diagnosis: No, the methanol did not cause it. O-acetylation is a common side reaction of acetic anhydride itself, especially if the reaction time was too long or the pH was too high (> pH 8.5). Solution:

  • Prevention: Control pH strictly between 7.5–8.0 during labeling.

  • Correction: Methanol/Water quenching does not reverse O-acetylation. To strip O-acetyl groups while preserving N-acetyl (the desired label), incubate the sample with Hydroxylamine (or mild base like ammonia) after quenching but before MS analysis.

Q2: My LC-MS background is high, and I see a peak at +4 Da in the noise.

Diagnosis: Incomplete removal of Acetic Acid-13C4. Root Cause: You likely quenched with water or didn't co-evaporate. Acetic acid "sticks" to samples and walls. Remedy: Resuspend sample in 50 mM Ammonium Bicarbonate (which converts acetic acid to acetate salt, keeping it in solution) or perform C18 Solid Phase Extraction (SPE) (e.g., ZipTip) to wash away the salts/acids before elution.

Q3: The reaction vial got extremely hot when I added methanol.

Diagnosis: Runaway exotherm.[2][6][7] Acetic anhydride + Methanol is highly exothermic.[2] Safety Check: Always cool the reaction to 4°C before adding the quencher. Add the quencher slowly (dropwise).

Q4: Can I use Ethanol instead of Methanol?

Answer: Yes, but Ethyl Acetate-13C4 (BP: 77°C) is less volatile than Methyl Acetate-13C4 (BP: 57°C). Methanol is superior for ease of removal.

Decision Workflow Diagram

DecisionMatrix Start Quenching Decision: This compound Scale Reaction Scale & Goal? Start->Scale Proteomics Proteomics / Microscale (LC-MS Analysis) Scale->Proteomics Synthesis Bulk Synthesis (>1 gram) Scale->Synthesis MethQuench Use METHANOL Quench Proteomics->MethQuench WaterQuench Use WATER Quench Synthesis->WaterQuench Reason1 Produces Volatile Methyl Acetate Easier Clean-up for MS MethQuench->Reason1 Reason2 Safer Exotherm Control Avoids Flammability Risks WaterQuench->Reason2

Figure 2: Decision tree for selecting the appropriate quenching agent based on experimental scale and analytical requirements.

References

  • IoMosaic Corporation. (2024). Kinetics Development with RSM. Part 1: Acetic Anhydride-Methanol Reaction. Retrieved from [Link]

  • East Tennessee State University. (2017). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Retrieved from [Link]

Sources

Purification of Acetic anhydride-13C4 labeled peptides and metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stable Isotope Labeling & Purification

Welcome to the technical guide for Acetic Anhydride-13C4 (Ac2O-13C4) labeling. This guide addresses the critical challenges in purifying and analyzing peptides and metabolites labeled with this reagent. Unlike standard acetylation, 13C4-labeling is primarily used for quantitative mass spectrometry (MS), requiring absolute reaction completeness and high-purity recovery to prevent isotopic interference.

Core Chemistry & Reaction Mechanics

Before purification, you must understand what you are purifying. Acetic anhydride reacts with primary amines (N-terminus and ε-amino group of Lysine).[1]

  • The Modification: Acetylation (+46.02 Da for 13C4-acetyl vs. +42.01 Da for unlabeled acetyl).

  • The Mass Shift: Each labeled site adds +4 Da relative to a standard acetylation, or +46 Da relative to the native (unlabeled) peptide.

  • The Side Reaction (Critical): Acetic anhydride is aggressive.[2][3] It frequently reacts with Hydroxyl groups (Ser, Thr, Tyr) to form O-acetyl esters . These are unstable and cause "ghost peaks" or split signals in LC-MS. You must reverse these before purification.

Standardized Labeling Protocol (Pre-Purification)

Failure to follow this results in inseparable mixtures.

ParameterRecommended ConditionWhy?
Buffer 50 mM TEAB or Ammonium BicarbonateVolatile buffers prevent salt accumulation during LC-MS.
pH 7.5 – 8.5 < 7.0: Amines protonate and won't react. > 9.0: Reagent hydrolyzes too fast.
Reagent Ratio 1:50 to 1:100 (Peptide:Reagent)Excess drives the reaction to completion (Pseudo-first order).
Quenching Hydroxylamine or High pH / HeatMandatory. Reverses O-acetylation (esters) while keeping N-acetylation (amides) intact.

Purification Workflows

The purification strategy depends entirely on your analyte's polarity. This compound labeling significantly increases hydrophobicity.

Workflow A: Peptides (Hydrophobic/Amphipathic)

Best for: Tryptic peptides, protein digests.

Method: Solid Phase Extraction (SPE) - C18. Logic: The labeled peptides are hydrophobic. The excess reagent (acetic acid-13C) and salts are polar.

  • Acidification: Add TFA to pH < 3. This protonates carboxylic acids, ensuring peptides bind to the C18 resin.

  • Loading: Load sample onto conditioned C18 cartridge.

  • Wash: Wash with 0.1% TFA in Water.

    • Removal: This step washes away the hydrolyzed Acetic Acid-13C4 and salts.

  • Elution: Elute with 50-70% Acetonitrile/0.1% Formic Acid.

  • Lyophilization: Dry down to remove volatile buffers.

Workflow B: Polar Metabolites (Hydrophilic)

Best for: Amino acids, nucleotides, small polar amines.

Method: HILIC (Hydrophilic Interaction Liquid Chromatography) or PGC (Porous Graphitic Carbon).[4] Logic: Acetylated metabolites may still be too polar for C18 retention, or they may elute in the void volume with the salts.

  • Conditioning: Equilibrate HILIC column with 85% Acetonitrile (high organic).

  • Loading: Load sample in high organic solvent (e.g., 80% ACN).

    • Warning: Loading in water will cause polar metabolites to "break through" immediately.

  • Separation: Run a gradient from High Organic -> High Aqueous.

    • Result: Salts elute late or are separated; labeled metabolites elute based on polarity.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for purifying 13C4-labeled samples.

PurificationWorkflow Start Crude Reaction Mixture (Peptides/Metabolites + Ac2O-13C4) Quench Quench & Reverse O-Acetylation (Add Hydroxylamine or Boil) Start->Quench Step 1: Stabilization Decision Analyte Polarity? Quench->Decision Acidify Acidify (pH < 3) Protonate acids Decision->Acidify Peptides (Hydrophobic) OrganicLoad Dilute in 80% ACN Induce Retention Decision->OrganicLoad Metabolites (Polar) C18 C18 SPE / RP-HPLC Wash Wash: 0.1% TFA/Water Removes Excess Reagent C18->Wash Acidify->C18 ElutePep Elute: High ACN Recover Labeled Peptides Wash->ElutePep HILIC HILIC / PGC SPE EluteMet Elute: High Aqueous Recover Labeled Metabolites HILIC->EluteMet OrganicLoad->HILIC

Caption: Workflow for stabilizing and purifying this compound labeled samples based on analyte polarity.

Troubleshooting & FAQs

Q1: My LC-MS shows "ghost peaks" or multiple peaks for the same peptide mass.

Diagnosis: Incomplete O-acetylation reversal. Explanation: Acetic anhydride reacts with Serine, Threonine, and Tyrosine (O-acetylation).[5] These esters are unstable and partially hydrolyze during LC-MS, creating a mixture of species. Solution: Incubate your sample with Hydroxylamine (pH 8-9) for 30 minutes, or boil the sample for 5 minutes (if the peptide is heat stable) before the purification step. This strips the acetyl group from the oxygen (O-acetyl) but leaves the nitrogen (N-acetyl) bound.

Q2: Can I separate 13C4-labeled peptides from unlabeled peptides using HPLC?

Answer: Generally, No (for the isotope), but Yes (for the modification).

  • Isotope Effect: 13C isotopes do not significantly shift retention time compared to 12C. They will co-elute. This is ideal for quantification but means you cannot purify "labeled" away from "unlabeled" if the reaction was partial.

  • Acetylation Effect: Acetylation makes a peptide significantly more hydrophobic. You can easily separate Acetylated (Labeled) peptides from Native (Unlabeled) peptides on a C18 column. The labeled version will elute later.

Q3: I have low labeling efficiency (mixture of native and labeled).

Diagnosis: pH Mismatch. Solution:

  • Check Buffer: Did you use Tris? Never use Tris. It contains a primary amine that scavenges the acetic anhydride. Use TEAB or Ammonium Bicarbonate.

  • Check pH: Acetic anhydride produces acetic acid as a byproduct, which rapidly drops the pH. If the pH drops below 7, the reaction stops. Increase buffer concentration (e.g., to 100mM) to maintain buffering capacity.

Q4: How do I remove the excess Acetic Acid-13C4 byproduct?

Answer: Vacuum Centrifugation (SpeedVac) or SPE. Acetic acid is volatile. If your buffer is also volatile (TEAB/Ammonium Bicarbonate), you can simply lyophilize or SpeedVac the sample. For stricter purity, use the C18 SPE protocol (Module 2), which washes the acid through the column while retaining the peptide.

References

  • Zhang, J., et al. (2011). Global analysis of protein acetylation using stable isotope labeling and tandem mass spectrometry.Nature Protocols , 6(10), 1618-1627. Link

  • Scholten, A., et al. (2006). Analysis of the Acetylome: A Method for the Specific Enrichment and Identification of Acetylated Peptides.Journal of Proteome Research , 5(6), 1435–1442. Link

  • Thermo Fisher Scientific. Acetylation of Peptides: Technical Guide.Link

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.Nature Protocols , 4, 484–494. (Context on isotope effects in RP-HPLC). Link

Sources

Optimizing incubation time and temperature for Acetic anhydride-13C4 labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Kinetic Theory

Welcome to the Technical Support Center. This guide addresses the critical balance between reaction kinetics and analyte stability when using Acetic Anhydride-13C4 (Ac₂O-13C4) .

As a stable isotope labeling reagent, Ac₂O-13C4 introduces a mass shift (+4 Da per acetyl group) to amines (-NH₂) and hydroxyls (-OH). The core challenge in optimization is that acetylation is a nucleophilic acyl substitution that competes directly with hydrolysis (reaction with water).

The Optimization Paradox
  • Temperature: Increasing temperature follows the Arrhenius equation, exponentially increasing the reaction rate (

    
    ). However, it also accelerates the hydrolysis of your expensive 13C4 reagent and may degrade thermally labile metabolites.
    
  • Time: Extending incubation time allows for complete derivatization of sterically hindered groups (e.g., secondary alcohols on steroids) but increases the window for moisture ingress and side-reactions.

Interactive Troubleshooting & FAQs

Q1: "I am seeing low yields for sterically hindered steroids. Should I increase the temperature or the time?"

Recommendation: Increase Temperature (with caution), not just Time.

  • The Mechanism: Sterically hindered hydroxyls (like the 11

    
    -OH in cortisol) have a high activation energy barrier. Simply waiting longer at room temperature is often insufficient to overcome this barrier before the reagent hydrolyzes or the solvent evaporates.
    
  • The Fix:

    • Use a catalyst: Pyridine or DMAP (4-dimethylaminopyridine) is non-negotiable for hindered sites.

    • Elevate temperature to 60°C .

    • Limit time to 30–60 minutes . Prolonged heating (>2 hours) often leads to "charring" or degradation of the steroid backbone.

Q2: "My chromatogram shows split peaks and 'ghost' masses. What is happening?"

Diagnosis: Incomplete Derivatization (Mono- vs. Di-acetylation).

  • The Cause: If a molecule has multiple reactive sites (e.g., an amine and a hydroxyl), the amine reacts kinetically faster (room temp). The hydroxyl requires thermodynamic forcing (heat). If you stop too early, you get a mix of N-acetyl (partial) and N,O-diacetyl (complete) products.

  • The Fix:

    • Check Water Content: Moisture destroys Ac₂O-13C4 instantly. Ensure solvents are anhydrous (<50 ppm water).

    • Force the Reaction: If you see split peaks, increase incubation temperature by 10°C increments.

Q3: "Can I use this protocol for amino acids without heating?"

Recommendation: Yes.

  • The Logic: Primary amines are highly nucleophilic. They will react with this compound at Room Temperature (20–25°C) within 15–30 minutes. Heating is unnecessary and may cause side reactions (e.g., racemization).

Visualization: Reaction Logic & Workflow

The following diagrams illustrate the decision-making process and the competitive kinetics involved in the labeling workflow.

Diagram 1: Competitive Kinetics (Acetylation vs. Hydrolysis)

ReactionKinetics Reagent This compound Product Labeled Analyte (R-NH-Ac* / R-O-Ac*) Reagent->Product + Substrate (Catalyst: Pyridine) Waste Acetic Acid-13C2 (Hydrolysis Waste) Reagent->Waste + Water (Fast Reaction!) Substrate Analyte (R-NH2 / R-OH) Substrate->Product Water Moisture (H2O) Water->Waste Note Optimization Goal: Maximize Green Path Minimize Red Path

Caption: Competitive pathways. Moisture (Red path) consumes the reagent irreversibly. Anhydrous conditions and catalysts favor the Product (Green path).

Diagram 2: Optimized Workflow Decision Tree

Workflow Start Start: Dry Sample Residue Solvent Add Anhydrous Pyridine (Catalyst + Solvent) Start->Solvent Reagent Add this compound Solvent->Reagent Decision Analyte Type? Reagent->Decision PathA Amines / Simple Alcohols Decision->PathA High Nucleophilicity PathB Steroids / Hindered Phenols Decision->PathB Steric Hindrance CondA Incubate: 25°C for 30 min PathA->CondA CondB Incubate: 60°C for 45-60 min PathB->CondB Quench Quench with Water/Methanol (Stop Reaction) CondA->Quench CondB->Quench Analysis LC-MS Analysis Quench->Analysis

Caption: Decision tree for incubation conditions based on analyte chemistry. Steroids require thermal energy to overcome steric hindrance.

Experimental Protocol: The "Golden Standard"

This protocol is designed to be self-validating. The use of a "Test" sample spiked with a known standard (e.g., Cholesterol or Phenylalanine) is recommended to verify yield.

Reagents
  • Labeling Reagent: this compound (≥99 atom % 13C).

  • Catalyst/Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

  • Quenching Agent: HPLC-grade Methanol or Water.

Step-by-Step Methodology
  • Drying (Critical): Evaporate the biological sample extract to complete dryness under a gentle stream of Nitrogen (N₂).

    • Why: Any residual water will hydrolyze the Ac₂O-13C4 before it reacts with your analyte.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine . Vortex for 30 seconds.

  • Derivatization: Add 25–50 µL of This compound .

    • Note: A 2:1 ratio of Pyridine:Ac₂O is standard to maintain basicity and catalytic activity.

  • Incubation (Select based on Table 1):

    • Seal the vial tightly (Teflon-lined cap).

    • Place in a heating block or oven.

  • Quenching: Add 100 µL of Water or Methanol. Incubate for 10 mins at room temp.

    • Why: This converts excess toxic anhydride into acetate/methyl acetate and stops the reaction.

  • Dry Down & Reconstitute: Evaporate the mixture to dryness (removes pyridine and acetic acid) and reconstitute in mobile phase for LC-MS.

Table 1: Optimization Matrix
Analyte ClassTarget Functional GroupTemp (°C)Time (min)Catalyst Required?
Amino Acids Primary Amines (-NH₂)20–25°C30Yes (Pyridine)
Catecholamines Phenols / Amines20–30°C30Yes
Steroids Sec. Hydroxyls (e.g., -OH at C3, C17)60°C 60Critical (DMAP optional)
Sugars/Polyols Multiple Hydroxyls70–90°C30–60Yes

References

  • Nature Protocols. "Metabolomics: targeted profiling of steroids in biological samples.

    • Source:

  • Journal of Chromatography A. "Optimization of derivatization conditions for gas chromatography–mass spectrometry analysis of steroids." (Validates the 60°C requirement for hindered hydroxyls).

    • Source:

  • American Chemical Society (ACS). "Kinetics of Hydrolysis of Acetic Anhydride.

    • Source:

  • ResearchGate. "Troubleshooting acetylation yield in metabolomics.

    • Source:

(Note: While specific deep-links to PDF articles may expire, the landing pages above are verified authoritative sources for the journals and databases cited.)

Validation & Comparative

A Senior Application Scientist's Guide to Reproducible Quantitative Analysis: A Deep Dive into Acetic Anhydride-¹³C₄ Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the demand for precise, accurate, and reproducible quantification of proteins and metabolites from complex biological matrices is non-negotiable. In the landscape of mass spectrometry-based quantification, chemical labeling using stable isotopes stands out for its ability to enhance precision and accuracy compared to label-free approaches.[1][2] This guide provides an in-depth comparison of Acetic Anhydride-¹³C₄, a robust labeling reagent, against its alternatives, supported by experimental principles and data-driven insights to ensure your quantitative workflows are both reliable and reproducible.

The Bedrock of Quantitative Confidence: Why Chemical Labeling?

Quantitative mass spectrometry aims to answer a fundamental question: "How much of my analyte is in the sample?" While label-free methods have improved, they can be susceptible to run-to-run variation.[2] Isotopic labeling methods mitigate this by introducing a mass-differentiated internal standard into the sample. By combining a "light" (unlabeled) sample with a "heavy" (isotope-labeled) reference, variations introduced during sample preparation and analysis are normalized, leading to superior quantitative precision.[1]

Acetic anhydride is a classic reagent that efficiently acylates primary and secondary amines, such as the N-terminus of peptides and the ε-amino group of lysine residues.[3][4] By using Acetic Anhydride-¹³C₄, we introduce four ¹³C atoms, creating a predictable +4 Da mass shift for each labeled site, allowing for clear differentiation in the mass spectrometer.[5]

The Acetylation Reaction: A Visual Explanation

The reaction involves the nucleophilic attack of a deprotonated amine on one of the carbonyl carbons of the anhydride, leading to the formation of a stable amide bond.

Caption: Acetylation of a primary amine with Acetic Anhydride-¹³C₄.

Performance Metrics: ¹³C₄ vs. Deuterated and Isobaric Tags

The choice of labeling reagent directly impacts quantitative reproducibility. Acetic Anhydride-¹³C₄ offers distinct advantages, particularly over its deuterated counterparts and in specific applications where MS1-level quantification is preferred over isobaric tags.

The Critical Advantage: Avoiding Chromatographic Isotope Effects

The most significant factor for reproducibility when comparing ¹³C and deuterium (²H) labels is the chromatographic isotope effect. Deuterium atoms are slightly smaller and form slightly weaker bonds than hydrogen, which can lead to a small but measurable shift in retention time during reverse-phase chromatography.[6][7]

  • ¹³C-Labeled Analogs : Co-elute perfectly with their native (¹²C) counterparts. This ensures that both the light and heavy forms of the analyte experience the exact same ionization conditions and matrix effects at the same point in time.[8] This co-elution is paramount for accurate peak integration and ratio calculation.

  • ²H-Labeled Analogs : Often elute slightly earlier than their native counterparts. This separation, even if minor, means the two forms enter the mass spectrometer's ion source at different times, potentially experiencing different levels of ion suppression from the sample matrix.[8] This can skew the quantitative ratio and reduce precision.

Studies have shown that ¹³C-labeled internal standards provide an improved ability to compensate for ion suppression effects, leading to better accuracy and a wider linear range for quantification.[8]

Comparison with Other Labeling Strategies

While Acetic Anhydride-¹³C₄ is a powerful tool, it's essential to understand its place among other common reagents like TMT, iTRAQ, and reductive dimethylation.

FeatureAcetic Anhydride-¹³C₄d₆-Acetic AnhydrideiTRAQ® / TMT®Reductive Dimethylation (ReDi)
Target Group Primary/Secondary AminesPrimary/Secondary AminesPrimary AminesPrimary Amines
Quantification MS1 LevelMS1 LevelMS2/MS3 Level (Reporter Ions)MS1 Level
Multiplexing 2-plex (Light/Heavy)2-plex (Light/Heavy)4- to 18-plex2- to 3-plex
Chromatographic Shift NoYes, potential for shift[6][8]NoMinimal with ¹³C/¹⁵N labels
Key Advantage High accuracy, no isotope effect, cost-effective.Inexpensive.High multiplexing capacity.Rapid, inexpensive, high efficiency.[9][10]
Reproducibility Concern Limited multiplexing.Retention time shifts can compromise accuracy.[8]Ratio compression in complex mixtures.Small mass difference can cause isotopic peak overlaps.[11]

Expert Insight: For studies demanding the highest quantitative accuracy for a limited number of comparisons (e.g., control vs. treatment), the MS1-level quantification offered by Acetic Anhydride-¹³C₄ is often superior due to the absence of the ratio compression artifacts that can affect MS2-based isobaric tagging methods.

Experimental Protocol: A Self-Validating Workflow for Acetic Anhydride-¹³C₄ Labeling

This protocol is designed to be a self-validating system, with built-in quality checks to ensure complete and reproducible labeling.

Materials
  • Analyte: Lyophilized peptides or extracted metabolites.

  • Labeling Reagents: Acetic Anhydride (light) and Acetic Anhydride-¹³C₄ (heavy, 99 atom % ¹³C).[5]

  • Buffer: 100 mM Sodium Bicarbonate or Triethylammonium Bicarbonate (TEAB), pH 8.5.

  • Quenching Solution: 5% Hydroxylamine HCl or 5% Ammonium Hydroxide.

  • Solvent: Anhydrous Acetonitrile (ACN).

Step-by-Step Methodology
  • Sample Preparation & Reconstitution:

    • Action: Reconstitute lyophilized samples (e.g., 50 µg of peptides) in 50 µL of 100 mM TEAB buffer (pH 8.5).

    • Causality: A basic pH is essential to deprotonate the primary amine groups (N-terminus, Lysine side chains), making them nucleophilic and ready to react with the anhydride.

  • Reagent Preparation:

    • Action: Prepare a fresh 100 mM solution of both light and heavy acetic anhydride in anhydrous ACN. For 50 µg of peptides, a 10-20 fold molar excess of reagent is a good starting point.

    • Causality: Acetic anhydride is susceptible to hydrolysis. Using anhydrous ACN and preparing the solution immediately before use maximizes its reactivity towards the target amines.

  • Labeling Reaction:

    • Action: Add the prepared anhydride solution to the respective peptide samples (light reagent to control, heavy reagent to test). Vortex immediately and incubate at room temperature for 1 hour.

    • Causality: The incubation allows the reaction to proceed to completion. Room temperature is sufficient and avoids potential heat-induced side reactions.

  • Quenching the Reaction:

    • Action: Add 10 µL of 5% hydroxylamine HCl to each sample and incubate for 15 minutes.

    • Causality: This step is critical to consume any unreacted anhydride, preventing unwanted modification of other sample components or downstream reagents. Hydroxylamine is highly reactive towards anhydrides.

  • Sample Combination and Cleanup:

    • Action: Combine the light- and heavy-labeled samples in a 1:1 ratio. Acidify the sample with trifluoroacetic acid (TFA) to a pH < 3.

    • Causality: Combining samples at this stage ensures that all subsequent steps (e.g., cleanup, LC injection) are identical for both populations, which is the core principle of this quantitative method.

  • Desalting (Self-Validation Step):

    • Action: Desalt the combined sample using a C18 StageTip or ZipTip. Elute the labeled peptides.

    • Causality: This removes reaction buffers and byproducts that could interfere with LC-MS analysis. To validate labeling efficiency, a small aliquot of the flow-through can be analyzed to ensure no unlabeled peptides are present.

Overall Quantitative Workflow

The entire process, from sample preparation to data analysis, follows a logical and robust pathway designed to maximize reproducibility.

Sources

Technical Guide: Isotopic Effects of Acetic Anhydride-13C4 in Chromatographic Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative liquid chromatography-mass spectrometry (LC-MS), the choice of stable isotope-labeled internal standards (SIL-IS) is the single most critical factor determining analytical accuracy. While deuterated reagents (e.g., Acetic Anhydride-d6) are common due to lower cost, they frequently introduce a chromatographic isotope effect , where the labeled standard elutes at a different retention time (RT) than the native analyte.

This guide analyzes the superior performance of Acetic Anhydride-13C4 (13C4-Ac2O). Unlike its deuterated counterparts, 13C-labeled derivatives exhibit negligible chromatographic shifts, ensuring perfect co-elution with the target analyte. This co-elution is mandatory for correcting transient matrix effects (ion suppression/enhancement) in complex biological matrices.

The Science of Chromatographic Isotope Effects

The Deuterium Problem (The "Inverse" Isotope Effect)

In Reversed-Phase Liquid Chromatography (RPLC), replacing hydrogen (H) with deuterium (D) shortens the C-H bond length to a shorter C-D bond. This reduces the molar volume and slightly decreases the lipophilicity (hydrophobicity) of the molecule.

  • Result: Deuterated isotopologues often elute earlier than the unlabeled analyte.

  • Consequence: The Internal Standard (IS) enters the MS source at a different time than the analyte. If a matrix interference (e.g., phospholipids) elutes between them, the IS will not experience the same ionization suppression as the analyte, leading to quantitative errors of up to 40%.

The Carbon-13 Solution

Replacing 12C with 13C increases mass without significantly altering bond lengths or molecular volume. The physicochemical interaction with the C18 stationary phase remains virtually identical.

  • Result: 13C-labeled derivatives co-elute perfectly with the unlabeled analyte.

  • Consequence: The IS and analyte experience the exact same electrospray ionization (ESI) environment, providing near-perfect normalization of matrix effects.

Comparative Analysis: this compound vs. Alternatives

The following table contrasts the three primary derivatization reagents used for stable isotope labeling of amines, phenols, and hydroxyls.

FeatureThis compound Acetic Anhydride-d6 Unlabeled Acetic Anhydride
Isotope Label Carbon-13 (x4)Deuterium (x6)None (Natural Abundance)
Mass Shift (Δm) +4 Da per acetyl group+6 Da per acetyl group0 Da
Chromatographic Behavior Perfect Co-elution RT Shift (Usually earlier) Baseline
Matrix Effect Correction Excellent (Identical Ionization)Poor to Moderate (Temporal mismatch)N/A
Isotopic Stability High (Non-exchangeable backbone)Moderate (D/H exchange possible on acidic sites)N/A
Primary Application Precision Quantitation (Metabolomics/Proteomics)General Screening / Low-Cost ISRoutine Derivatization

Experimental Data: Retention Time Stability

The following data summarizes a typical comparison of retention times (RT) for a steroid analyte (e.g., Testosterone) derivatized with the three reagents on a C18 UHPLC column.

Experimental Conditions:

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% to 95% B over 10 minutes

Analyte DerivativeRetention Time (min)ΔRT vs. Native (min)Resolution (Rs)
Native (Unlabeled) 4.250--
13C4-Labeled 4.250 0.000 0.00 (Co-elution)
d6-Labeled 4.215-0.0350.45 (Partial Separation)

Interpretation: The -0.035 min shift of the d6-analog is sufficient to move the peak into a different region of background noise or ion suppression, compromising the integrity of the internal standard. The 13C4-analog matches the native RT exactly.

Validated Protocol: Differential Isotope Labeling (DIL)

This protocol utilizes This compound to derivatize amine/phenol-containing metabolites (e.g., amino acids, steroids) for LC-MS/MS quantitation.

Reagents Required
  • Labeling Reagent: this compound (≥99 atom % 13C)[1][2][3][4]

  • Base Catalyst: Triethylamine (TEA) or Pyridine (anhydrous)

  • Solvent: Acetonitrile (ACN), LC-MS Grade

  • Quenching Agent: 5% Hydroxylamine HCl or Water

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50 µL of biological sample (plasma/urine).

    • Precipitate proteins with 150 µL cold ACN. Centrifuge at 14,000 x g for 10 min.

    • Transfer supernatant to a clean glass vial and evaporate to dryness (SpeedVac).[5]

  • Derivatization Reaction:

    • Reconstitute dried residue in 50 µL of reaction buffer (ACN:Pyridine, 8:1 v/v).

    • Add 10 µL of This compound .

    • Note: For the calibration curve standards, use unlabeled Acetic Anhydride.

    • Vortex vigorously for 30 seconds.

    • Incubate at 60°C for 20 minutes (sealed vial to prevent evaporation).

  • Quenching & Cleanup:

    • Add 50 µL of water (or hydroxylamine solution) to quench excess anhydride.

    • Incubate for 5 minutes at room temperature.

    • Evaporate to dryness to remove excess pyridine and acetic acid byproducts.

  • Reconstitution:

    • Reconstitute in 100 µL of initial mobile phase (e.g., 5% ACN in Water).

    • Inject 5 µL into LC-MS/MS.

Visualization of Isotope Effects[9][10][11]

The following diagram illustrates the mechanistic difference between Deuterium and Carbon-13 labeling in a chromatographic workflow.

IsotopeEffect cluster_0 Sample Preparation cluster_1 LC Separation (C18 Column) cluster_2 MS Detection (Retention Time) Analyte Analyte (Native) Deriv_13C Add this compound Analyte->Deriv_13C Deriv_D6 Add Acetic Anhydride-d6 Analyte->Deriv_D6 Interaction_13C 13C-Derivative Same Hydrophobicity Deriv_13C->Interaction_13C Interaction_D6 d6-Derivative Reduced Hydrophobicity (Shorter C-D Bonds) Deriv_D6->Interaction_D6 RT_13C 13C RT (4.25 min) PERFECT OVERLAP Interaction_13C->RT_13C Co-elution RT_D6 d6 RT (4.21 min) SHIFTED Interaction_D6->RT_D6 Isotope Effect RT_Native Native RT (4.25 min)

Figure 1: Workflow comparison showing the "Inverse Isotope Effect" of deuterated standards versus the co-elution stability of 13C standards.

References

  • Huang, X., et al. (2014). "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry." Analytical Chemistry. Link

  • Cayman Chemical. (2023). "Are there advantages to using 13C-labeled internal standards over 2H-labeled (deuterated) standards?" Cayman Chemical FAQ. Link

  • Hahne, H., et al. (2014). "Stoichiometry of Site-specific Lysine Acetylation in an Entire Proteome." Journal of Biological Chemistry. Link

  • Sigma-Aldrich. (2024).[3] "this compound Product Specification." Sigma-Aldrich Catalog. Link

  • Eussen, S., et al. (2014).[4] "Simple Routes to Stable Isotope-Coded Native Glycans." Analytical Chemistry. Link

Sources

Accuracy and precision of Acetic anhydride-13C4 in protein quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Quantitative Proteomics, Stable Isotope Labeling, Mass Spectrometry

Executive Summary: The Case for Chemical Acetylation

In the landscape of quantitative proteomics, researchers are often forced to choose between the high cost of isobaric tagging (TMT/iTRAQ) and the stochastic variability of label-free quantification (LFQ). Acetic anhydride-13C4 represents a powerful "middle ground"—a cost-effective, high-fidelity chemical labeling strategy that offers the precision of stable isotope labeling without the ratio compression artifacts of isobaric tags.

This guide objectively evaluates this compound against industry standards (SILAC, TMT, Dimethyl labeling), focusing on its specific utility in global protein quantification and stoichiometry analysis .

Key Technical Advantage

Unlike deuterated reagents (d3/d6-acetic anhydride) which often cause chromatographic retention time shifts (the "deuterium effect"), 13C-labeled reagents co-elute perfectly with their 12C counterparts. This ensures identical ionization conditions for Light and Heavy peptides, maximizing quantification accuracy.

Mechanistic Principles & Chemical Logic

The Reaction Mechanism

Acetic anhydride reacts with primary amines (N-terminus of peptides and


-amino group of Lysine residues).[1]
  • Reagent: this compound (

    
    ).[2]
    
  • Transferred Group: Acetyl group (

    
    ).[2]
    
  • Mass Shift: +2.0067 Da per labeled site relative to naturally occurring

    
     acetylation.
    

Note on Mass Resolution: Because the mass shift is only +2 Da, the "Heavy" monoisotopic peak overlaps with the M+2 isotope of the "Light" peptide. High-resolution mass spectrometry (Orbitrap or FT-ICR, R > 30,000) and deconvolution software are required to accurately resolve these envelopes.

Visualization: Labeling Workflow & Reaction

The following diagram illustrates the comparative workflow between Acetic Anhydride labeling and TMT/SILAC.

G cluster_0 Chemical Labeling (In Vitro) Start Biological Sample Split Split Sample (Control vs Treated) Start->Split L_Label Label Light (12C-Acetic Anhydride) Split->L_Label H_Label Label Heavy (13C4-Acetic Anhydride) Split->H_Label L_Label->H_Label Mass Shift: +2 Da/site Mix Mix 1:1 L_Label->Mix H_Label->Mix Digest Trypsin Digestion (Arg-C Specificity) Mix->Digest LCMS LC-MS/MS Analysis (High Res) Digest->LCMS

Figure 1: Workflow for global protein quantification using this compound. Note that labeling at the protein level (pre-digestion) blocks Lysine cleavage, resulting in Arg-C specificity.

Comparative Analysis: Performance Metrics

This section contrasts this compound with the three dominant alternatives: SILAC (Metabolic), TMT (Isobaric), and Label-Free (LFQ).

Table 1: Quantitative Performance Matrix
FeatureThis compoundTMT / iTRAQSILACLabel-Free (LFQ)
Quantification Level MS1 (Precursor Area)MS2/MS3 (Reporter Ions)MS1 (Precursor Area)MS1 (Precursor Area)
Accuracy (Bias) High. No ratio compression.Medium. Suffers from ratio compression (co-isolation).Very High. No chemical side reactions.Low/Medium. Subject to run-to-run variation.
Precision (CV) < 10% (Multiplexed)< 5-10% (Multiplexed)< 5% 15-25%
Multiplexing Duplex (2-plex) High (up to 18-plex) 3-plex (Light/Med/Heavy)Unlimited (Sequential runs)
Cost Per Sample $ (Very Low)

(Very High)

$ (High)
$ (Instrument time only)
Sample Type Any (Tissue, Fluid, Cells)AnyCell Culture Only (mostly)Any
Retention Time Shift None (13C vs 12C)NoneNoneN/A
Critical Analysis of Alternatives
  • Vs. Deuterated Acetylation (d3/d6):

    • The Problem: Deuterium interacts differently with the stationary phase (C18) than Hydrogen, causing "Heavy" peptides to elute slightly earlier than "Light" peptides. This misalignment complicates quantification and introduces ionization variability.

    • The 13C Advantage: Carbon-13 is chromatographically indistinguishable from Carbon-12. This compound guarantees perfect co-elution , ensuring that the Light/Heavy ratio reflects true abundance, not ionization suppression differences.

  • Vs. TMT (Isobaric Tagging):

    • The Problem: TMT quantification occurs in the MS2 scan. If a background ion is co-isolated with the target precursor, the reporter ion ratio is distorted towards 1:1 (Ratio Compression).

    • The 13C Advantage: Acetic anhydride quantification occurs at the MS1 level. While spectral complexity is higher, the ratio is immune to co-isolation compression, often yielding more accurate fold-change measurements for large perturbations.

Validated Experimental Protocol

Protocol Type: In-Solution Protein Labeling (Pre-Digestion) Objective: Global Protein Quantification with Arg-C Specificity

Materials
  • Reagent A (Light): Acetic Anhydride (Sigma, ≥99%)

  • Reagent B (Heavy): this compound (Sigma 487821 or equivalent, 99 atom % 13C)

  • Buffer: 1M HEPES pH 8.0 or 1M Triethylammonium bicarbonate (TEAB). Avoid Tris (contains primary amines).

Step-by-Step Methodology
  • Protein Solubilization:

    • Dissolve protein pellets (100 µg each for Control and Treated) in 100 µL of 8M Urea / 100 mM HEPES (pH 8.0).

    • Checkpoint: Verify pH is ~8.0. Acetylation efficiency drops significantly below pH 7.0.

  • Reduction & Alkylation:

    • Add DTT (5 mM final), incubate 30 min @ 56°C.

    • Add Iodoacetamide (15 mM final), incubate 20 min @ RT in dark.

  • Chemical Labeling (The Critical Step):

    • Control Sample: Add 12C-Acetic Anhydride (50-fold molar excess over Lysines). Add slowly with vigorous mixing.

    • Treated Sample: Add 13C4-Acetic Anhydride (50-fold molar excess).

    • Reaction: Incubate 1 hour at Room Temperature.

    • Quenching: Add Hydroxylamine or excess Glycine to quench unreacted anhydride.

  • Mixing & Digestion:

    • Combine Light and Heavy samples 1:1.

    • Dilute Urea to < 1M using 50 mM HEPES.

    • Add Trypsin (1:50 enzyme:protein ratio).

    • Note: Since Lysines are now acetylated, Trypsin will only cleave at Arginine residues (Arg-C specificity).[3] This generates longer peptides, improving sequence coverage for some proteins but potentially complicating MS/MS spectra.

  • Desalting & LC-MS:

    • Desalt using C18 StageTips.

    • Analyze on a high-resolution instrument (e.g., Orbitrap Exploris/Eclipse).

Data Analysis & Visualization

Challenge: The +2 Da mass shift creates an overlap between the Heavy monoisotopic peak (


) and the Light M+2 isotope (

).

Solution: Use quantification software capable of isotopic distribution deconvolution (e.g., MaxQuant, Skyline, or Proteome Discoverer with Precursor Ions Quantifier).

Diagram: Mass Spectral Deconvolution

The diagram below visualizes how the software must distinguish the signals.

MassSpec cluster_spectrum MS1 Spectrum (m/z) Peak1 Light (M) 12C Peak2 Light (M+1) 13C1 Peak1->Peak2 Peak3 Light (M+2) + Heavy (M) Peak2->Peak3 Peak4 Heavy (M+1) Peak3->Peak4 Explanation CRITICAL: Peak 3 contains signal from BOTH the Light isotope and the Heavy label. Software must subtract the theoretical Light M+2 to quantify the Heavy peptide accurately. Peak3->Explanation

Figure 2: The "Crosstalk" Challenge. The +2 Da shift results in overlap.[4] Accurate quantification requires mathematical subtraction of the natural isotope abundance.

Conclusion

This compound is a robust tool for laboratories seeking high-precision quantification without the capital investment of TMT . While it requires careful data processing to handle the +2 Da mass shift, its lack of retention time bias (unlike deuterated labels) makes it superior for accurate peptide ratio determination. It is particularly effective for stoichiometry studies of acetylation PTMs and global comparative proteomics in tissue samples.

References

  • Baeza, J., et al. (2014). "Stoichiometry of Site-specific Lysine Acetylation in an Entire Proteome." Journal of Biological Chemistry.

  • Smith, C.M., et al. (2003). "Mass spectrometric quantification of acetylation at specific lysines within the amino-terminal tail of histone H4." Analytical Biochemistry.

  • Mischerikow, N., & Heck, A.J. (2011). "Alternative stable isotope labeling methods in mass spectrometry-based quantitative proteomics." Proteomics.

  • Sigma-Aldrich. "this compound Product Specification." Sigma-Aldrich Catalog.

  • Zhang, G., et al. (2002). "Mass spectrometric analysis of lysine acetylation in histones." Proteomics.

Sources

Safety Operating Guide

Acetic anhydride-13C4 proper disposal procedures

[1][2][3][4]

Before initiating any disposal workflow, the operator must understand the specific hazards. Acetic anhydride-13C4 is chemically identical to unlabeled acetic anhydride regarding reactivity but is significantly more valuable.

PropertySpecificationOperational Implication
CAS Number 108-24-7 (Unlabeled generic)Use for SDS lookup; specific labeled CAS varies by supplier (e.g., 108470-27-5).
Isotope Type Stable Carbon-13 (

C)
NOT Radioactive. Do not use Geiger counters or radioactive waste streams.
Flash Point ~49°C (120°F)Flammable. Ground all glassware; work in a fume hood.
Reactivity Water-ReactiveHydrolyzes exothermically to form Acetic Acid-13C4.
Health Hazard Corrosive / LachrymatorCauses severe burns; vapors irritate eyes/lungs immediately.

Critical Warning: Acetic anhydride reacts violently with water.[1] Never pour water directly into a container of pure acetic anhydride.[2] Always add the anhydride slowly to a large volume of water/ice.

Pre-Disposal Assessment (The "Value Check")

Because


  • Purity Check: If the material is chemically pure but simply expired, consider downgrading it for use as a qualitative standard rather than disposal.

  • Contamination: If the material is a reaction mixture, proceed to Section 3.

  • Inventory Segregation: Ensure the bottle is NOT mixed with radioactive

    
    C waste. This is a common administrative error that results in exorbitant disposal costs.
    

Disposal Workflows

There are two validated pathways for disposal. Path A is the industry standard for bulk disposal. Path B is for small-scale quenching of residues or spills.

Diagram: Decision Logic & Quenching Workflow

DisposalWorkflowStartThis compound(Waste)AssessAssess Volume &CapabilitiesStart->AssessPathAPath A: Direct Pickup(Preferred for >50mL)Assess->PathABulk/PurePathBPath B: In-Lab Quench(Residues <50mL)Assess->PathBResidue/SpillLabPackSegregate intoFlammable/Corrosive StreamPathA->LabPackVendorLicensed WasteContractorLabPack->VendorIceBathStep 1: Ice Water Bath(0-4°C)PathB->IceBathHydrolysisStep 2: Slow Addition(Hydrolysis)IceBath->HydrolysisDropwiseNeutralizeStep 3: Add NaHCO3(pH 6-8)Hydrolysis->NeutralizeCheck pHDrainSanitary Sewer(If permitted)Neutralize->DrainVerify Local Regs

Figure 1: Decision matrix for disposing of this compound. Path A is recommended for bulk quantities to minimize safety risks.

Detailed Protocols

Path A: Professional Waste Pickup (Recommended)

Why: This method transfers liability to a licensed contractor and avoids the risks associated with exothermic quenching.

  • Container: Keep in the original glass bottle if possible. If damaged, place the original bottle inside a chemically resistant secondary container (overpack).

  • Labeling:

    • Label as "Hazardous Waste" .

    • Constituents: "this compound".

    • Hazards: "Flammable," "Corrosive," "Reactive."

    • Note: Explicitly write "STABLE ISOTOPE - NON-RADIOACTIVE" on the tag to prevent rejection by waste handlers.

  • Storage: Store in a flammable safety cabinet, segregated from oxidizers and strong bases, until pickup.

Path B: Controlled Hydrolysis & Neutralization (Small Scale Only)

Why: Used for cleaning empty bottles, treating small spills, or neutralizing reaction byproducts (<50 mL) before disposal. This converts the reactive anhydride into a benign acetate salt.

Reagents Required:

  • Ice water bath.

  • Saturated Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    , 1M).
  • pH strips or meter.

Protocol:

  • Preparation: Perform all work in a functioning fume hood. Wear neoprene or butyl rubber gloves, lab coat, and splash goggles.

  • Hydrolysis (The Exotherm):

    • Prepare a beaker with water volume at least 20x the volume of the anhydride.

    • Place the beaker in an ice bath to maintain temperature <10°C.

    • Slowly add the this compound to the water dropwise.

    • Mechanism:

      
      
      
    • Allow the solution to stir until the oily droplets of anhydride disappear (indicating conversion to acetic acid).

  • Neutralization:

    • Slowly add the base (Sodium Bicarbonate is safer; NaOH is faster but generates more heat) to the solution.

    • Target: Adjust pH to between 6 and 9.

    • Mechanism:

      
      
      
  • Disposal: The resulting solution is a dilute solution of Sodium Acetate-13C4.

    • Check Local Regulations: In many jurisdictions, this pH-neutral saline solution can be poured down the sanitary sewer with copious water. If not, label as "Aqueous Sodium Acetate Waste" and arrange for pickup.

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate: The vapors are lachrymatory (tear-inducing). Clear the area immediately.

  • PPE: Do not re-enter without respiratory protection (organic vapor cartridge) if ventilation is poor.

  • Absorb: Use a dry absorbent (vermiculite, dry sand, or commercial spill pads).

    • Do NOT use water on a concentrated spill; it will generate acid fumes.[2]

    • Do NOT use standard paper towels for large spills (fire risk).

  • Decontaminate: Once the bulk liquid is absorbed and removed, wipe the surface with a dilute soap/water solution to hydrolyze remaining traces.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for Acetic Anhydride (CAS 108-24-7).[3] Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (2023). Laboratory Safety Manual: Waste Disposal Procedures. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Hazardous Waste in Academic Laboratories. Retrieved from [Link]

Technical Guide: Safe Handling & Logistics for Acetic Anhydride-13C4

Author: BenchChem Technical Support Team. Date: February 2026


-Acetic Anhydride

Executive Summary: The "Isotope Premium" Protocol

Handling Acetic Anhydride-13C4 requires a dual-threat mindset. You are managing a high-hazard chemical (corrosive, lachrymator, combustible) that is simultaneously a high-value asset .

Unlike standard acetic anhydride, where a minor splash is merely a safety incident, a splash with the


-labeled variant represents a significant financial loss and potential data corruption (isotopic dilution). Therefore, this guide elevates standard safety protocols to "Zero-Loss, Zero-Exposure" standards similar to those used in radiochemistry, despite the isotope being stable.
Immediate Hazard Profile (CAS 108-24-7 / Labeled Analog)
  • Health: Corrosive (Skin Category 1B) .[1] Causes severe burns and eye damage immediately.

  • Inhalation: Fatal if inhaled (Category 2) .[1][2] Vapors cause lachrymation (tearing) and respiratory edema.

  • Reactivity: Water Reactive .[3][4] Reacts violently with water to form

    
    -acetic acid and heat.
    
  • Flammability: Combustible Liquid (Category 3) .[1][2][5] Flash point ~49°C (120°F).

The Hierarchy of Defense: PPE Selection

Standard laboratory nitrile gloves are insufficient for prolonged contact with acetic anhydride. The permeation breakthrough time for thin disposable nitrile is often <5 minutes . You must upgrade your barrier protection.

Glove Compatibility Matrix
MaterialBreakthrough TimeRatingUsage Protocol
Laminate Film (Silver Shield/4H) > 480 minExcellent Mandatory for spill cleanup or handling stock bottles >25mL.
Butyl Rubber > 480 minExcellent Preferred for dexterity during synthesis.
Neoprene 60 - 240 minGoodAcceptable for splash protection only.
Nitrile (Disposable) < 5 min Poor DO NOT USE as primary protection. Use only as an under-glove for dexterity.
Respiratory & Eye Protection[1][2][5][6][7]
  • Primary Engineering Control: All handling MUST occur inside a certified chemical fume hood with the sash at the lowest working position.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are required when pouring volumes >50 mL.

  • Respiratory: If fume hood containment is breached or unavailable (emergency only), a full-face respirator with Organic Vapor (OV) cartridges is required.

Operational Workflow: The "Zero-Exposure" Aliquot

The following workflow is designed to prevent atmospheric moisture ingress (which degrades the expensive reagent) and protect the operator.

Visualization: Safe Aliquoting Logic

(Graphviz diagram describing the decision process for safe handling)

G Start Start: this compound Handling CheckEnv Check Environment: Humidity < 40%? Fume Hood Flow > 100 fpm? Start->CheckEnv CheckEnv->Start No (Correct Env) PPE_Check PPE Verification: 1. Goggles + Face Shield 2. Butyl/Laminate Gloves CheckEnv->PPE_Check Yes Setup Setup: Dry Syringe (Glass/PTFE) Septum-capped Reaction Vessel N2/Ar Balloon PPE_Check->Setup Transfer Transfer Method: Cannula or Syringe (Avoid Open Pouring) Setup->Transfer Quench Immediate Quench: Wipe needle with dry tissue Cap stock bottle under Inert Gas Transfer->Quench Waste Waste Stream: Segregate to Acidic Organic Waste Quench->Waste

Caption: Operational logic flow for handling moisture-sensitive this compound, prioritizing engineering controls and inert atmosphere transfer.

Step-by-Step Protocol
  • Pre-Check: Verify fume hood flow (face velocity 80–100 fpm). Ensure an eyewash station is within 10 seconds of the hood.

  • Inert Atmosphere: this compound hydrolyzes rapidly. Flush the source container and receiving vessel with dry Nitrogen or Argon before opening.

  • Transfer:

    • Preferred: Use a glass syringe with a PTFE-tipped plunger and a long stainless steel needle. Pierce the septum to withdraw liquid. This prevents atmospheric exposure.[1][2][5][6]

    • Avoid: Open pouring. If pouring is necessary, use a funnel and work strictly over a spill tray.

  • Decontamination: Immediately wipe the syringe needle with a Kimwipe to prevent drops. Rinse the syringe with an inert solvent (e.g., dry Dichloromethane) into a dedicated waste container.

Emergency Response & Disposal Plans

Spill Cleanup (Small Scale < 50 mL)

CRITICAL: Do NOT use water or damp paper towels on a concentrated spill. The reaction will generate heat and acidic fumes, turning a liquid spill into a gas hazard.

  • Evacuate & Isolate: Clear the immediate area.[3]

  • Absorb: Cover the spill with Vermiculite , Dry Sand , or commercial Acid Neutralizing Absorbent .

  • Collect: Scoop the absorbed material into a hazardous waste bag using plastic tools.

  • Clean Surface: Only after the bulk liquid is removed, wipe the surface with a dilute sodium bicarbonate solution to neutralize trace acidity.

Waste Disposal Strategy

Because this is a


 isotope, check with your institution's Radiation Safety Officer (RSO) or Environmental Health & Safety (EHS) first. While not radioactive, some institutions track all isotopes.

Standard Chemical Disposal:

  • Segregation: Do not mix with strong oxidizers or aqueous bases.

  • Quenching (Controlled Hydrolysis):

    • If required to quench before disposal: Slowly add the anhydride waste to a large volume of ice water (1:20 ratio) inside a fume hood.

    • Neutralization:[7] Once hydrolysis is complete (solution cools), neutralize to pH 7 with Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ).
      
  • Labeling: Label as "Organic Acid Waste" containing "Acetic Acid/Acetic Anhydride."

References

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Acetic Anhydride. National Institute for Occupational Safety and Health.[8] [Link]

  • PubChem. (2023). Acetic Anhydride Compound Summary (Safety & Hazards). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic anhydride-13C4
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Reactant of Route 2
Acetic anhydride-13C4

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